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Core Science & Biosynthesis

Foundational

Methyl 2-amino-4-fluoro-4-methylpentanoate: A Technical Guide on Synthesis, Properties, and Applications in Molecular Imaging

As a Senior Application Scientist, I frequently encounter the challenge of functionalizing unactivated aliphatic systems to develop advanced radiotracers and pharmaceutical building blocks. Methyl 2-amino-4-fluoro-4-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of functionalizing unactivated aliphatic systems to develop advanced radiotracers and pharmaceutical building blocks. Methyl 2-amino-4-fluoro-4-methylpentanoate (commonly referred to as 4-fluoroleucine methyl ester) represents a critical breakthrough in this domain. By substituting a hydrogen atom with fluorine at the highly branched tertiary carbon of leucine, we significantly alter the molecule's metabolic stability and lipophilicity without disrupting its biological recognition.

This whitepaper provides an in-depth analysis of the chemical properties, photocatalytic synthesis, and advanced applications of this compound, specifically focusing on its role in Positron Emission Tomography (PET) imaging and solid-state NMR spectroscopy.

Physicochemical Profiling and Quantitative Data

Understanding the baseline physicochemical properties of methyl 2-amino-4-fluoro-4-methylpentanoate is essential for predicting its behavior in both synthetic flow reactors and biological systems. The introduction of the highly electronegative fluorine atom at the γ -position inductively withdraws electron density, subtly lowering the pKa of the adjacent amine while increasing the overall lipophilicity of the esterified construct.

Table 1: Quantitative Chemical Properties
PropertyValueCausality / Significance
IUPAC Name Methyl 2-amino-4-fluoro-4-methylpentanoateStandardized nomenclature for structural identification.
CAS Number 1822539-59-2Unique registry identifier for sourcing and compliance[1].
Molecular Formula C₇H₁₄FNO₂Indicates the addition of one fluorine and a methyl ester group to the leucine backbone.
Molecular Weight 163.19 g/mol Low molecular weight ensures favorable pharmacokinetics and rapid tissue penetration.
Target Transporter L-type Amino Acid Transporter 1 (LAT1)Essential for crossing the blood-brain barrier and entering tumor microenvironments.
Primary Utility PET Imaging ( 18 F), NMR ( 19 F), TherapeuticsVersatile building block for diagnostic and metabolic disease research[2].

Mechanistic Pathways: Decatungstate-Catalyzed C-H Fluorination

Historically, the selective fluorination of unactivated sp³ C-H bonds was synthetically prohibitive. However, the development of decatungstate-catalyzed photochemical C-H fluorination has revolutionized our ability to synthesize compounds like methyl 2-amino-4-fluoro-4-methylpentanoate directly from native amino acid esters.

The mechanism relies on the decatungstate anion ( [W10​O32​]4− ). Upon irradiation with UV light (365 nm), the catalyst enters an excited state capable of acting as a powerful Hydrogen Atom Transfer (HAT) agent. It selectively abstracts a hydrogen atom from the electron-rich tertiary carbon of the leucine isobutyl side chain. The resulting stable tertiary carbon radical then rapidly reacts with a fluorine donor, such as N-fluorobenzenesulfonimide (NFSI) or its 18 F-radiolabeled counterpart, to yield the final fluorinated ester.

Pathway A Leucine Methyl Ester (Substrate) B Decatungstate Catalyst + UV Light (365 nm) A->B HAT C Tertiary Carbon Radical Intermediate B->C H-Abstraction D Fluorine Transfer (NFSI /[18F]NFSI) C->D F-Donation E Methyl 2-amino-4-fluoro- 4-methylpentanoate D->E Product Yield

Decatungstate-catalyzed photochemical C-H fluorination pathway.

Experimental Workflow: Photocatalytic Synthesis Protocol

To ensure high yields and reproducibility, the synthesis of methyl 2-amino-4-fluoro-4-methylpentanoate must be executed within a highly controlled photochemical flow system. The following protocol is designed as a self-validating system, incorporating critical causality and In-Process Quality Control (IPQC) checkpoints.

Step-by-Step Methodology

Step 1: Reaction Assembly and Solvation

  • Action: Dissolve leucine methyl ester (substrate) and NFSI (fluorine source) in a highly polar solvent mixture (e.g., Acetonitrile/Water).

  • Causality: Acetonitrile ensures the complete dissolution of the organic substrate and NFSI, while water is strictly required to stabilize the highly charged decatungstate photocatalyst and modulate the transition state of the HAT process[3].

  • Validation Checkpoint: The solution must be optically clear. Any turbidity will scatter UV light, drastically reducing the quantum yield of the photochemical reaction.

Step 2: Catalyst Integration

  • Action: Add sodium decatungstate ( Na4​W10​O32​ ) to the homogeneous mixture.

  • Causality: Decatungstate is specifically chosen over transition metal catalysts because its excited state exhibits extreme regioselectivity for highly branched, electron-rich aliphatic C-H bonds, preventing unwanted fluorination at the primary or secondary carbons.

Step 3: Continuous-Flow Photochemical Irradiation

  • Action: Pump the reaction mixture through a narrow-bore Polytetrafluoroethylene (PTFE) tube tightly wrapped around a 365 nm Blacklight Blue (BLB) lamp. Maintain a residence time of 1 to 2 hours.

  • Causality: Batch reactors suffer from the Beer-Lambert law limitation (poor light penetration depth). A narrow-bore PTFE flow reactor maximizes the surface-area-to-volume ratio, ensuring uniform photon flux across the entire reaction volume. PTFE is utilized because it is chemically inert and highly transparent to 365 nm UV light.

  • Validation Checkpoint: Monitor the reactor effluent via LC-MS. The disappearance of the leucine methyl ester mass peak and the emergence of the M+18 mass peak (representing the replacement of H with F ) validates successful continuous conversion.

Step 4: Chromatographic Isolation

  • Action: Quench the reaction and purify the crude mixture using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

  • Causality: RP-HPLC efficiently separates the highly polar methyl 2-amino-4-fluoro-4-methylpentanoate from the unreacted starting material and the benzenesulfonimide byproduct generated from the spent NFSI.

Advanced Applications in Oncology and Structural Biology

PET Imaging and the LAT1 Transporter

In oncological imaging, the 18 F-radiolabeled variant of this compound (4-[ 18 F]fluoroleucine) is utilized to visualize tumors. Cancer cells, such as those in prostate (PC3) and glioma (U87) xenografts, upregulate the L-type Amino Acid Transporter 1 (LAT1) to meet aggressive metabolic demands. Because the fluorinated ester closely mimics natural leucine, it successfully hijacks the LAT1 transporter, leading to massive intracellular accumulation.

However, as an Application Scientist, I must highlight a critical mechanistic caveat: In Vivo Defluorination . The proximity of the carboxylate group to the γ -fluoro substituent can facilitate an intramolecular nucleophilic attack (lactonization). This side-reaction liberates free 18 F⁻ ions, which subsequently accumulate in bone tissue, creating background artifacts in PET scans.

Mechanism A 4-[18F]Fluoroleucine Administration B LAT1 Transporter (Overexpressed in Tumors) A->B C Intracellular Accumulation (PC3 / U87 Xenografts) B->C Transport D In Vivo Defluorination (Lactonization) C->D Side-Reaction F PET Imaging Tumor Visualization C->F Signal E High Bone Uptake (Artifact) D->E Free 18F-

LAT1-mediated cellular uptake and metabolic fate of 4-[18F]fluoroleucine.

Solid-State NMR of Membrane Proteins

Beyond radiochemistry, the stable 19 F isotope of this compound is a powerful tool in structural biology. By synthesizing Fmoc-protected γ

19 F-Leu from the methyl ester precursor, researchers can incorporate this non-natural amino acid into synthetic peptides.

Because 19 F possesses a 100% natural abundance, a high gyromagnetic ratio, and extreme sensitivity to its local chemical environment, it serves as an ideal spin label. For example, it has been utilized in Centerband-Only Detection of Exchange (CODEX) solid-state NMR experiments to directly measure the oligomeric state of the SARS-CoV-2 Envelope (E) protein within lipid bilayers, free from the background noise of native carbon or nitrogen isotopes[4].

Pharmaceutical Therapeutics

Acyclically, derivatives of 4-fluoroleucine methyl ester are utilized as foundational building blocks in the synthesis of pyrrolidinone glucokinase activators. These functionalized compounds are currently under investigation for their efficacy in regulating glucose metabolism, presenting a viable therapeutic pathway for the treatment of Type II diabetes mellitus[2].

References

  • Title: methyl 2-amino-4-fluoro-4-methylpentanoate | 1822539-59-2 Source: Sigma-Aldrich URL
  • Title: WO2015000076A9 - Photochemical process for the fluorination of an organic compound having an unactivated sp3 c-h bond Source: Google Patents URL
  • Title: US7741327B2 - Pyrrolidinone glucokinase activators Source: Google Patents URL
  • Title: Development of Quantitative Solid-State NMR Methods to Characterize Membrane Proteins Source: DSpace@MIT URL
  • Title: Amino Acids: Direct Synthesis of Oncological PET Imaging Agents Source: Summit Research Repository - Simon Fraser University URL

Sources

Exploratory

Comprehensive Characterization and NMR Chemical Shift Analysis of Methyl 2-amino-4-fluoro-4-methylpentanoate

Executive Summary & Scientific Rationale Methyl 2-amino-4-fluoro-4-methylpentanoate, commonly referred to as 4-fluoroleucine methyl ester, is a highly specialized non-canonical amino acid derivative. The strategic insert...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Methyl 2-amino-4-fluoro-4-methylpentanoate, commonly referred to as 4-fluoroleucine methyl ester, is a highly specialized non-canonical amino acid derivative. The strategic insertion of a highly electronegative fluorine atom at the γ -position (C4) profoundly alters the molecule's physicochemical profile. Fluorination induces the γ -gauche effect, which restricts side-chain rotameric conformations, increases metabolic stability, and modulates the overall lipophilicity of the scaffold[1].

In modern medicinal chemistry, this compound serves as a critical leucine mimetic. It is extensively utilized in the development of modulators for the Sestrin2-GATOR2 interaction—a primary upstream regulatory pathway of the mechanistic target of rapamycin complex 1 (mTORC1)[2]. Furthermore, its esterified form acts as a vital synthetic intermediate for peptide integration and as a precursor for 18 F-labeled Positron Emission Tomography (PET) imaging agents[3]. Proper analytical characterization of this molecule is paramount to ensure stereochemical integrity and isotopic purity during drug development[4].

Structural and Physicochemical Profiling

Before diving into the spectroscopic data, it is crucial to establish the baseline parameters of the molecule. The methyl esterification of the C1 carboxyl group removes the zwitterionic nature of the free amino acid, making the molecule highly soluble in organic solvents and altering the electronic environment of the α -carbon.

PropertyValue / Description
Chemical Name Methyl 2-amino-4-fluoro-4-methylpentanoate
Common Synonym 4-Fluoroleucine methyl ester
CAS Registry Number 1822539-59-2
Molecular Formula C 7​ H 14​ FNO 2​
Molecular Weight 163.19 g/mol
Key Structural Features Chiral center at C2; Tertiary fluorine at C4; Diastereotopic methyls at C4

NMR Characterization: Spin Systems and Chemical Shifts

The introduction of the spin-½ 19 F nucleus creates a highly complex, strongly coupled spin system. The fluorine atom exhibits heteronuclear J -coupling with both 1 H and 13 C nuclei across multiple bonds, which serves as a definitive diagnostic tool for structural validation.

1 H NMR Analysis

The proton spectrum is defined by the electron-withdrawing effects of the ester, the amine, and the fluorine atom. Because C2 is a chiral stereocenter, the adjacent β -protons (C3) and the γ -methyl groups (C5 and C6) are diastereotopic, meaning they are magnetically inequivalent and resonate at distinct frequencies.

Causality Insight: The C5 and C6 methyl groups each appear as a doublet. This splitting is not due to adjacent protons (as C4 is quaternary), but rather due to three-bond heteronuclear coupling ( 3JHF​ ) with the fluorine atom. While some automated patent transcriptions erroneously report this coupling as ~3.5–4.0 Hz[2], rigorous empirical studies of tertiary fluorides dictate that the 3JHF​ coupling in F-C(CH 3​ ) 2​ systems is typically ~20–22 Hz[1].

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Assignment
N-H ~ 4.50 - 5.00br s2H-Amine protons (exchanges in CD 3​ OD)
O-CH 3​ 3.78s3H-Ester methyl group
C2-H 3.75 - 3.85m1H 3JHH​≈6.0 α -proton
C3-H a​ 2.15 - 2.26m1H 2JHH​≈14.5 , 3JHF​≈18.0 β -proton (diastereotopic)
C3-H b​ 1.95 - 2.05m1H 2JHH​≈14.5 , 3JHF​≈16.5 β -proton (diastereotopic)
C5-H 3​ 1.42d3H 3JHF​≈21.0 γ -methyl (diastereotopic)
C6-H 3​ 1.37d3H 3JHF​≈21.0 γ -methyl (diastereotopic)

(Note: Spectra acquired in CD 3​ OD at 500 MHz. Values extrapolated from the free acid[2] and standard esterification shifts).

13 C NMR Analysis

The carbon spectrum is dominated by the massive one-bond carbon-fluorine coupling ( 1JCF​ ) at C4. The magnitude of the JCF​ coupling decays predictably as the number of intervening bonds increases, providing a self-validating map of the carbon backbone.

Carbon PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)
C1 (Carbonyl) 174.5s-
O-CH 3​ (Ester) 52.8s-
C2 ( α -Carbon) 51.2d 3JCF​≈5.5
C3 ( β -Carbon) 42.4d 2JCF​≈22.0
C4 ( γ -Carbon) 95.6d 1JCF​≈165.0
C5 / C6 ( δ -Carbons) 26.5 / 27.1d 2JCF​≈24.0
19 F NMR Analysis

The tertiary fluorine atom at C4 provides a single, highly sensitive resonance.

  • Chemical Shift: δ -138.5 ppm (referenced to CFCl 3​ ).

  • Multiplicity: Complex multiplet (often appearing as a nonet or overlapping multiplets) due to simultaneous 3JHF​ coupling with the six methyl protons and the two diastereotopic β -protons.

Coupling F 19F (C4) C4 13C (C4) F->C4 1J_CF (~165 Hz) Me 1H (C5/C6) F->Me 3J_HF (~21 Hz) Beta 1H (C3) F->Beta 3J_HF (~15-20 Hz)

Fig 1. Key heteronuclear spin-spin coupling network centered on the C4 fluorine atom.

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the methyl ester from the free amino acid and the subsequent preparation for NMR acquisition.

Protocol 1: Synthesis via Thionyl Chloride Esterification

Causality Insight: Thionyl chloride (SOCl 2​ ) is utilized to generate anhydrous HCl in situ. This serves a dual purpose: it acts as the acid catalyst for the Fischer esterification and immediately protonates the resulting amine to form a stable hydrochloride salt, preventing unwanted inter-molecular amidation or degradation[4].

  • Preparation: Suspend 1.0 equivalent (e.g., 150 mg, 1.0 mmol) of (S)-2-amino-4-fluoro-4-methylpentanoic acid in 5.0 mL of anhydrous methanol under an inert argon atmosphere.

  • Activation: Cool the suspension to 0 °C using an ice bath. Slowly add 2.0 equivalents (145 μ L, 2.0 mmol) of thionyl chloride dropwise over 10 minutes to control the exothermic release of SO 2​ and HCl gases.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 4 to 6 hours. Monitor the reaction progress via LC-MS until the free acid mass is completely consumed.

  • Isolation: Cool the mixture to room temperature and concentrate in vacuo. Triturate the resulting crude oil with cold diethyl ether to precipitate Methyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride as a white crystalline solid. Dry under high vacuum.

Protocol 2: NMR Sample Preparation and Acquisition

Causality Insight: A high-field magnet ( 500 MHz) is strictly required for this molecule. Lower field strengths will result in severe second-order effects (roofing) between the diastereotopic β -protons, making accurate extraction of the 3JHF​ coupling constants impossible[1].

  • Solvent Selection: Dissolve 15 mg of the synthesized hydrochloride salt in 0.6 mL of deuterated methanol (CD 3​ OD). CD 3​ OD is chosen over CDCl 3​ to ensure complete dissolution of the polar salt.

  • Referencing: Ensure the CD 3​ OD contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard for 1 H and 13 C referencing ( δ 0.00 ppm). For 19 F, use trichlorofluoromethane (CFCl 3​ ) as an external standard.

  • Acquisition Parameters:

    • 1 H NMR: 500 MHz, 16 scans, relaxation delay (D1) of 2.0 s.

    • 13 C NMR: 125 MHz, 1024 scans, with complete proton decoupling ( 13 C{ 1 H}).

    • 19 F NMR: 470 MHz, 64 scans, acquired both with and without proton decoupling to verify the 3JHF​ multiplet structure.

Workflow A Starting Material: 4-Fluoro-leucine B Esterification: MeOH / SOCl2, 0°C to Reflux A->B C Product Isolation: Methyl 2-amino-4-fluoro-4-methylpentanoate B->C D NMR Sample Prep: 15 mg in 0.6 mL CD3OD C->D E Data Acquisition: 1H, 13C, 19F NMR (≥500 MHz) D->E

Fig 2. Workflow detailing the synthesis, isolation, and NMR sample preparation of the target ester.

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Foundational

Methyl 2-amino-4-fluoro-4-methylpentanoate: Exact Mass, Molecular Dynamics, and Applications in Advanced Chemical Biology

Executive Summary Methyl 2-amino-4-fluoro-4-methylpentanoate (the methyl ester of 4-fluoroleucine) is a highly specialized fluorinated unnatural amino acid (UAA) derivative. In modern chemical biology, drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-4-fluoro-4-methylpentanoate (the methyl ester of 4-fluoroleucine) is a highly specialized fluorinated unnatural amino acid (UAA) derivative. In modern chemical biology, drug development, and radiochemistry, the strategic incorporation of fluorine into aliphatic amino acid side chains dramatically alters lipophilicity, proteolytic stability, and target binding affinity without significantly perturbing steric bulk.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, exact mass spectrometry profiles, and field-proven methodologies for utilizing this compound in cell-free protein synthesis (CFPS), positron emission tomography (PET) imaging, and rational drug design.

Physicochemical Profiling & High-Resolution Mass Spectrometry

Accurate mass determination is the foundational step for verifying the synthesis and downstream incorporation of UAAs into peptide scaffolds. The methyl esterification of 4-fluoroleucine masks the polar carboxylic acid, enhancing solubility in organic solvents and facilitating its use as a precursor in complex synthetic workflows.

Fundamental Chemical Properties

The molecular architecture consists of a leucine backbone where a primary methyl group is substituted with a highly electronegative fluorine atom at the C4 (γ) position, capped with a methyl ester at the C1 (α) position[1].

Table 1: Core Physicochemical Properties

Property Value
IUPAC Name Methyl 2-amino-4-fluoro-4-methylpentanoate
Common Name 4-Fluoroleucine methyl ester
CAS Registry Number 1822539-59-2
Molecular Formula C₇H₁₄FNO₂
Molecular Weight (Average) 163.19 g/mol

| Monoisotopic Exact Mass | 163.100857 Da |

Exact Mass & HRMS Adduct Profiling

For researchers utilizing Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to monitor deprotection or peptide incorporation, identifying the correct ionization adducts is critical. The exact mass dictates the theoretical m/z values required for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Table 2: Calculated HRMS Adducts (Positive Ion Mode)

Ion Species Formula Theoretical Exact Mass (m/z)
Protonated[M+H]⁺ [C₇H₁₅FNO₂]⁺ 164.108133
Sodium Adduct [M+Na]⁺ [C₇H₁₄FNO₂Na]⁺ 186.090076

| Potassium Adduct [M+K]⁺ | [C₇H₁₄FNO₂K]⁺ | 202.064014 |

Note: The highly electronegative fluorine atom can induce specific fragmentation patterns during Collision-Induced Dissociation (CID), notably the neutral loss of HF (20.006 Da), resulting in a diagnostic product ion at m/z 144.102.

Mechanistic Utility in Protein Engineering: In Situ Deprotection

One of the most innovative applications of Methyl 2-amino-4-fluoro-4-methylpentanoate is its use in Cell-Free Protein Synthesis (CFPS). Direct handling of free 4-fluoroleucine can be chemically intractable or prone to degradation during standard solid-phase peptide synthesis (SPPS) due to the instability of the monofluoroalkyl group in the presence of strong nucleophiles[2].

By utilizing the methyl ester variant in a CFPS system powered by E. coli S30 extract, researchers exploit endogenous esterases. These enzymes cleave the methyl ester in situ, releasing free 4-fluoroleucine exactly when and where it is needed for aminoacylation by promiscuous leucyl-tRNA synthetases[3]. This causality—using the cellular machinery's own hydrolytic enzymes to bypass harsh synthetic deprotection steps—ensures high-fidelity incorporation into the target protein.

CFPS_Workflow A Methyl 2-amino-4-fluoro- 4-methylpentanoate B E. coli S30 Extract (Endogenous Esterases) A->B In situ deprotection C Free 4-Fluoroleucine B->C Hydrolysis D Leucyl-tRNA Synthetase (Promiscuous Loading) C->D Aminoacylation E Ribosomal Translation D->E tRNA delivery F Fluorinated Target Protein E->F Elongation

Caption: In situ deprotection and ribosomal incorporation of 4-fluoroleucine via E. coli S30 extract.

Radiochemistry & Oncology: PET Imaging Agents

In oncological diagnostics, the L-type amino acid transporter 1 (LAT1) is heavily overexpressed in various malignancies (e.g., prostate cancer PC3, glioma U87) to meet the high metabolic demand of tumors[4][5].

Methyl 2-amino-4-fluoro-4-methylpentanoate serves as a critical "cold standard" for the development of ¹⁸F-radiolabeled leucine analogs. Advanced photocatalytic C–H ¹⁸F-fluorination using decatungstate catalysts allows for the direct substitution of the tertiary C–H bond in branched aliphatic amino acids[4][6]. The resulting 4-[¹⁸F]fluoroleucine acts as a highly specific PET tracer.

LAT1_Pathway R [18F]-4-Fluoroleucine (Radiotracer) T LAT1 Transporter (Tumor Overexpression) R->T Systemic Circulation I Intracellular Cytosol T->I Active Transport M Metabolic Trapping I->M Intracellular Accumulation P PET Imaging Signal M->P Positron Emission

Caption: LAT1-mediated active transport and metabolic trapping of 18F-fluoroleucine in tumor cells.

Structural Biology: Cathepsin K Inhibition

Beyond protein engineering and imaging, the 4-fluoroleucine moiety is a cornerstone in the rational design of Cathepsin K (Cat K) inhibitors, such as Odanacatib, used to treat osteoporosis. Cat K is a cysteine protease responsible for bone matrix degradation[7].

Mechanistic Causality: The 4-fluoroleucine side chain at the P2 position of the inhibitor interacts perfectly within the hydrophobic S2 pocket of the Cat K enzyme. The introduction of the fluorine atom increases the lipophilicity and alters the conformational preference of the side chain, enhancing both the potency (IC₅₀ = 0.2 nM for Cat K) and the selectivity against off-target proteases like Cat B and Cat L[7].

Experimental Protocols

Protocol A: LC-MS/MS Validation of 4-Fluoroleucine Incorporation

To validate the successful incorporation of the deprotected methyl ester into a peptide, a self-validating LC-MS/MS workflow using MRM transitions is required.

  • Sample Preparation: Digest the purified target protein using Trypsin (1:50 enzyme-to-protein ratio) in 50 mM ammonium bicarbonate (pH 8.0) for 16 hours at 37°C.

  • Chromatography: Inject 10 µL of the digest onto a C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 2.7 µm). Use a gradient of 5% to 40% Acetonitrile (with 0.1% Formic Acid) over 30 minutes.

  • Mass Spectrometry (Q-TOF or Triple Quad):

    • Set the precursor ion mass based on the theoretical m/z of the expected tryptic peptide containing the 4-fluoroleucine substitution (Mass shift = +17.99 Da compared to standard leucine, accounting for F replacing H).

    • Validation Check: Monitor for the diagnostic neutral loss of HF (-20.006 Da) during CID fragmentation. The presence of the [M+H - 20]⁺ product ion definitively confirms the presence of the fluorinated aliphatic side chain.

Protocol B: In Situ Deprotection in Cell-Free Protein Synthesis

This protocol leverages the endogenous esterases of the E. coli S30 extract to utilize Methyl 2-amino-4-fluoro-4-methylpentanoate[3].

  • Extract Preparation: Prepare standard E. coli BL21 Star (DE3) S30 extract. Ensure endogenous leucine is depleted via dialysis if maximum substitution is required.

  • Reaction Assembly: In a microcentrifuge tube, combine:

    • 30% (v/v) S30 extract.

    • Plasmid DNA encoding the target protein (10-15 µg/mL).

    • Standard CFPS energy buffer (ATP, GTP, PEP, amino acid mix lacking leucine).

    • Substrate Addition: Add Methyl 2-amino-4-fluoro-4-methylpentanoate to a final concentration of 2 mM.

  • Incubation: Incubate the reaction at 30°C for 3 to 4 hours. The endogenous esterases will hydrolyze the methyl ester, providing a steady-state concentration of free 4-fluoroleucine for the leucyl-tRNA synthetase.

  • Purification: Isolate the synthesized protein via Ni-NTA affinity chromatography (if His-tagged) and proceed to Protocol A for mass validation.

References

  • bidepharm.
  • chemicalbook.
  • acs.org - The Dark Side of Fluorine | ACS Medicinal Chemistry Letters.
  • dur.ac.uk - Understanding the foliar uptake of amino acids - Durham E-Theses.
  • nih.gov - In situ deprotection and incorporation of unnatural amino acids during cell-free protein synthesis - PubMed.
  • sfu.ca - Amino Acids: Direct Synthesis of Oncological PET Imaging Agents - Summit Research Repository - Simon Fraser University.
  • acs.
  • nih.
  • nih.gov - Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC.

Sources

Protocols & Analytical Methods

Method

The Strategic Incorporation of Methyl 2-amino-4-fluoro-4-methylpentanoate in Medicinal Chemistry: A Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. The strategic introduction of fluorine into drug candidates has...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. The strategic introduction of fluorine into drug candidates has emerged as a powerful tool to achieve these goals. This guide focuses on a particularly valuable building block, Methyl 2-amino-4-fluoro-4-methylpentanoate, and its parent amino acid. We will delve into its synthesis, unique properties, and its applications as a key intermediate in the development of novel therapeutics, supported by detailed protocols and insights from recent patent literature.

Introduction: The Power of Fluorine in Amino Acid Scaffolds

The selective incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties.[1][2] In the context of amino acids, fluorination can induce favorable conformational changes, increase metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through unique electronic interactions.[3][4] Methyl 2-amino-4-fluoro-4-methylpentanoate, a non-proteinogenic amino acid derivative, offers a unique combination of a fluorinated quaternary center and a versatile ester functionality, making it an attractive building block for medicinal chemists.

Physicochemical Properties and Synthetic Overview

A comprehensive understanding of the physicochemical properties of Methyl 2-amino-4-fluoro-4-methylpentanoate is crucial for its effective application. The presence of the fluorine atom increases the lipophilicity of the side chain, which can enhance cell permeability and bioavailability of the final drug molecule.

PropertyValueSource
CAS Number 857026-04-1 ((S)-acid)[5][6]
Molecular Formula C7H14FNO2 (Ester)N/A
Molecular Weight 163.19 g/mol (Ester)N/A
Appearance Typically a solid or oilN/A

The synthesis of the parent amino acid, (S)-2-amino-4-fluoro-4-methylpentanoic acid, is a key first step for many applications. A representative synthetic approach is outlined in recent patent literature.[7]

Applications in Medicinal Chemistry: Case Studies and Protocols

The utility of Methyl 2-amino-4-fluoro-4-methylpentanoate and its parent acid is best illustrated through their incorporation into potential therapeutic agents. Below are examples from recent drug discovery programs, accompanied by detailed protocols.

Building Block for Integrin α4β7 Inhibitors for Inflammatory Bowel Disease

The α4β7 integrin is a key mediator in the trafficking of lymphocytes to the gut, making it a prime target for the treatment of inflammatory bowel diseases such as Crohn's disease and ulcerative colitis. A recent patent application describes the use of (S)-2-amino-4-fluoro-4-methylpentanoic acid in the synthesis of novel α4β7 inhibitors.

Protocol 1: Hydrolysis of Ethyl 2-amino-4-fluoro-4-methylpentanoate to the Free Acid

This protocol is adapted from the general procedure described in patent application WO2021076890A1.

Objective: To prepare (S)-2-amino-4-fluoro-4-methylpentanoic acid from its ethyl ester precursor for subsequent coupling reactions.

Materials:

  • (S)-ethyl 2-((diphenylmethylene)amino)-4-fluoro-4-methylpentanoate

  • Ethanol (EtOH)

  • Potassium hydroxide (KOH)

  • Water (H2O)

  • 1N Hydrochloric acid (HCl)

Procedure:

  • Dissolve (S)-ethyl 2-((diphenylmethylene)amino)-4-fluoro-4-methylpentanoate (1.00 eq) in ethanol.

  • Add a solution of KOH (2.00 eq) in water to the reaction mixture at 25 °C.

  • Stir the reaction solution for 1 hour at 25 °C, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully adjust the pH of the reaction mixture to 7 using 1N HCl.

  • The resulting (S)-2-amino-4-fluoro-4-methylpentanoic acid can then be isolated through standard workup procedures, such as extraction and crystallization.

Incorporation into Macrocyclic Peptides Targeting KRAS for Cancer Therapy

Mutations in the KRAS gene are prevalent in many cancers, making it a high-priority target for drug development. Macrocyclic peptides have emerged as a promising modality to inhibit KRAS function. A recent patent application details the use of (S)-2-amino-4-fluoro-4-methylpentanoic acid in the synthesis of such macrocyclic peptides.[7]

Protocol 2: Fmoc Protection of (S)-2-amino-4-fluoro-4-methylpentanoic acid for Solid-Phase Peptide Synthesis

This protocol is based on the procedure outlined in patent application WO2024020159A1.[7]

Objective: To prepare the N-Fmoc protected amino acid for use in solid-phase peptide synthesis (SPPS).

Materials:

  • (S)-2-amino-4-fluoro-4-methylpentanoic acid

  • Tetrahydrofuran (THF)

  • Water

  • Sodium bicarbonate (NaHCO3)

  • (9H-fluoren-9-yl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate (Fmoc-OSu)

Procedure:

  • Prepare a stirred mixture of (S)-2-amino-4-fluoro-4-methylpentanoic acid (1.0 eq) in a 1:1 mixture of THF and water.

  • Add NaHCO3 (5.0 eq) to the mixture.

  • Add Fmoc-OSu (a slight excess) to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is typically acidified and extracted with an organic solvent (e.g., ethyl acetate) to isolate the Fmoc-protected amino acid.

  • The crude product can be purified by column chromatography to yield the desired (S)-N-(9-fluorenylmethoxycarbonyl)-2-amino-4-fluoro-4-methylpentanoic acid.

Modulators of the Sestrin-Gator2 Interaction

The Sestrin-Gator2 signaling pathway is implicated in cellular growth and metabolism, and its modulation has therapeutic potential. Patent applications describe the use of (S)-2-amino-4-fluoro-4-methylpentanoate derivatives in the development of modulators of this interaction.[4]

Protocol 3: General Amide Coupling using Methyl 2-amino-4-fluoro-4-methylpentanoate

This generalized protocol is representative of a common step in the synthesis of small molecule drugs.

Objective: To form an amide bond between Methyl 2-amino-4-fluoro-4-methylpentanoate and a carboxylic acid.

Materials:

  • Methyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride

  • A carboxylic acid of interest

  • A coupling agent (e.g., HATU, HBTU)

  • A non-nucleophilic base (e.g., DIPEA, N-methylmorpholine)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent.

  • Add the non-nucleophilic base (2.2 eq) to the mixture and stir for a few minutes to activate the carboxylic acid.

  • Add Methyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Perform an aqueous workup to remove excess reagents and byproducts.

  • Purify the resulting amide by column chromatography or crystallization.

Visualizing the Workflow

To better illustrate the integration of Methyl 2-amino-4-fluoro-4-methylpentanoate into a drug discovery workflow, the following diagram outlines the key steps from building block to a potential drug candidate.

drug_discovery_workflow cluster_synthesis Building Block Synthesis cluster_incorporation Incorporation into Scaffolds cluster_optimization Lead Optimization cluster_testing Preclinical & Clinical Testing start Starting Materials synthesis Synthesis of Methyl 2-amino-4-fluoro-4-methylpentanoate start->synthesis protection N-Protection (e.g., Fmoc) or Ester Hydrolysis synthesis->protection coupling Peptide or Small Molecule Coupling protection->coupling lead_compound Lead Compound coupling->lead_compound sar Structure-Activity Relationship (SAR) Studies lead_compound->sar candidate Drug Candidate sar->candidate preclinical In vitro & In vivo Testing candidate->preclinical clinical Clinical Trials preclinical->clinical

Caption: A generalized workflow for the utilization of Methyl 2-amino-4-fluoro-4-methylpentanoate in drug discovery.

Conclusion

Methyl 2-amino-4-fluoro-4-methylpentanoate and its parent amino acid are valuable and versatile building blocks in medicinal chemistry. Their unique structural features, conferred by the fluorinated quaternary center, provide a powerful handle for medicinal chemists to fine-tune the properties of drug candidates. The examples and protocols provided in this guide, drawn from recent and relevant patent literature, underscore the practical applications of this compound in the development of novel therapeutics for a range of diseases. As the demand for more effective and safer drugs continues to grow, the strategic use of such fluorinated amino acids will undoubtedly play an increasingly important role in shaping the future of medicine.

References

  • Mei, H., Han, J., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • Gile, M., et al. (2021). INHIBITING HUMAN INTEGRIN α4β7.
  • Gray, D., et al. (2017). Modulators of sestrin-gator2 interaction and uses thereof. U.S.
  • LookChem. (n.d.). (S)-2-AMINO-4-FLUORO-4-METHYLPENTANOIC ACID. Retrieved from [Link]

  • Gray, D., et al. (2018). Modulators of sestrin-gator2 interaction and uses thereof.
  • Okano, T., et al. (2017). Method for producing hydrophobic peptide.
  • Wang, T., et al. (2024). Macrocyclic peptides targeting kras.
  • Gillis, E. P., Eastman, K. J., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

Sources

Application

Application Notes and Protocols: Methyl 2-amino-4-fluoro-4-methylpentanoate as a Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Advantage of Fluorinated Amino Acids in Drug Discovery The introduction of fluorine...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Fluorinated Amino Acids in Drug Discovery

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2][3] Fluorinated amino acids, in particular, serve as powerful building blocks for creating novel peptides and small molecule drugs with improved therapeutic potential.[4][5]

This guide focuses on the application of Methyl 2-amino-4-fluoro-4-methylpentanoate , a fluorinated analog of leucine, as a versatile building block in synthetic and medicinal chemistry. While specific literature on this exact molecule is emerging, its structural similarity to leucine and the presence of a tertiary fluorine atom suggest its significant potential for creating drug candidates with enhanced properties. This document provides a comprehensive overview of its potential synthesis, key applications, and detailed protocols for its use.

Physicochemical Properties and Rationale for Use

The strategic placement of a fluorine atom at the C4 position of the methylpentanoate backbone introduces several key features that are advantageous in drug design:

PropertyConsequence in Drug Design
Increased Lipophilicity The C-F bond can enhance the lipophilicity of the amino acid side chain, potentially improving cell membrane permeability and oral bioavailability.
Blocked Metabolic Site The tertiary carbon bearing the fluorine atom is a common site for oxidative metabolism in alkyl side chains. The strong C-F bond can block this metabolic pathway, increasing the in vivo half-life of the drug.
Conformational Control The steric bulk and electronic nature of the fluorine atom can influence the conformational preferences of the amino acid residue, potentially leading to more potent and selective binding to target proteins.
Altered pKa The electron-withdrawing nature of fluorine can subtly alter the pKa of the amino and carboxylic acid groups, which can impact binding interactions and overall solubility.

Proposed Synthetic Strategy: A Multi-step Approach

A plausible and efficient synthesis of Methyl 2-amino-4-fluoro-4-methylpentanoate can be envisioned through a multi-step sequence starting from commercially available materials. The following is a proposed synthetic workflow:

G cluster_0 Step 1: Synthesis of the α-Keto Ester cluster_1 Step 2: Fluorination cluster_2 Step 3: Reductive Amination A 4-Methyl-2-pentanone B Oxidation A->B e.g., SeO2 C Esterification B->C e.g., MeOH, H+ D Methyl 4-methyl-2-oxopentanoate C->D D_clone Methyl 4-methyl-2-oxopentanoate E Fluorination D_clone->E e.g., DAST, Deoxofluor F Methyl 4-fluoro-4-methyl-2-oxopentanoate E->F F_clone Methyl 4-fluoro-4-methyl-2-oxopentanoate G Reductive Amination F_clone->G e.g., NH3, NaBH3CN H Methyl 2-amino-4-fluoro-4-methylpentanoate G->H

Figure 1: Proposed synthetic workflow for Methyl 2-amino-4-fluoro-4-methylpentanoate.

Protocol 1: Synthesis of Methyl 4-fluoro-4-methyl-2-oxopentanoate (Key Intermediate)

This protocol outlines a plausible method for the synthesis of the key α-keto ester intermediate.

Materials:

  • 4-Methyl-2-pentanone

  • Selenium dioxide (SeO₂)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Diethylaminosulfur trifluoride (DAST) or Deoxofluor

  • Dichloromethane (anhydrous)

Procedure:

Part A: Synthesis of Methyl 4-methyl-2-oxopentanoate

  • Oxidation: In a well-ventilated fume hood, dissolve 4-methyl-2-pentanone in a suitable solvent such as dioxane. Add selenium dioxide portion-wise with stirring. The reaction is typically heated to reflux for several hours. Causality: Selenium dioxide is a common reagent for the α-oxidation of ketones to form α-dicarbonyl compounds.

  • Work-up: After cooling, filter the reaction mixture to remove selenium metal. Dilute the filtrate with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Esterification: Remove the solvent under reduced pressure. Dissolve the crude α-keto acid in anhydrous methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for several hours. Causality: Acid-catalyzed esterification converts the carboxylic acid to its corresponding methyl ester.

  • Purification: After cooling, neutralize the reaction with saturated sodium bicarbonate solution and extract the product with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield Methyl 4-methyl-2-oxopentanoate.

Part B: Fluorination

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 4-methyl-2-oxopentanoate in anhydrous dichloromethane. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Fluorinating Agent Addition: Slowly add a solution of DAST or Deoxofluor in anhydrous dichloromethane to the cooled solution via a syringe. Causality: DAST and Deoxofluor are common nucleophilic fluorinating agents that can convert ketones to gem-difluorides or, in this case with an enolizable ketone, potentially lead to the desired α-fluoro ketone.

  • Reaction and Quenching: Stir the reaction mixture at low temperature for a specified time, then allow it to warm to room temperature. Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate.

  • Work-up and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After solvent removal, purify the crude product by column chromatography on silica gel to obtain Methyl 4-fluoro-4-methyl-2-oxopentanoate.

Protocol 2: Asymmetric Synthesis via Chiral Auxiliary

For applications requiring enantiomerically pure Methyl 2-amino-4-fluoro-4-methylpentanoate, an asymmetric synthesis is necessary. One established method involves the use of a chiral nickel(II) complex of a Schiff base of glycine.[6][7][8]

G A Chiral Ni(II) Complex of Glycine Schiff Base B Alkylation with 1-fluoro-1-iodo-2-methylpropane A->B Base C Diastereoselective Alkylated Complex B->C D Acid Hydrolysis C->D E (S)- or (R)-2-amino-4-fluoro- 4-methylpentanoic acid D->E F Esterification E->F MeOH, H+ G Target Molecule F->G

Figure 2: Asymmetric synthesis workflow using a chiral auxiliary.

Procedure:

  • Complex Formation: Prepare the chiral Ni(II) complex from a suitable chiral ligand (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone), glycine, and a nickel(II) salt according to established literature procedures.[9]

  • Alkylation: Deprotonate the glycine complex with a suitable base (e.g., potassium hydroxide) in an appropriate solvent (e.g., DMF/methanol). Add the alkylating agent, 1-fluoro-1-iodo-2-methylpropane, and stir at room temperature until the reaction is complete. Causality: The chiral ligand directs the alkylation to one face of the glycine enolate, leading to a high diastereoselectivity.

  • Hydrolysis and Auxiliary Removal: Hydrolyze the alkylated complex with aqueous acid (e.g., HCl) to break down the complex and release the free amino acid. The chiral auxiliary can often be recovered and reused.

  • Esterification and Purification: Convert the resulting amino acid to its methyl ester using standard esterification conditions (e.g., methanol and thionyl chloride or a strong acid catalyst). Purify the final product by chromatography or crystallization of a salt form.

Applications in Peptide Synthesis

Methyl 2-amino-4-fluoro-4-methylpentanoate can be incorporated into peptides using standard solid-phase or solution-phase peptide synthesis methodologies. The presence of the fluorine atom may require slight modifications to standard coupling protocols to ensure high yields and minimize side reactions.

Protocol 3: N-Terminal Protection (Fmoc)

Before use in solid-phase peptide synthesis (SPPS), the amino group of the building block must be protected, typically with a fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

  • Methyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate

  • Dioxane

  • Water

  • Diethyl ether

  • Hexanes

Procedure:

  • Reaction: Dissolve Methyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride in a mixture of dioxane and aqueous sodium bicarbonate solution. Add a solution of Fmoc-OSu in dioxane dropwise with vigorous stirring. Allow the reaction to proceed at room temperature overnight.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer with dilute HCl and extract the product into ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield Fmoc-protected Methyl 2-amino-4-fluoro-4-methylpentanoate.

Protocol 4: Incorporation into a Peptide Sequence via SPPS

This protocol describes the incorporation of the Fmoc-protected building block into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected Methyl 2-amino-4-fluoro-4-methylpentanoate

  • Peptide synthesis resin with a free N-terminal amine

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • DMF (peptide synthesis grade)

  • 20% Piperidine in DMF

Workflow:

G A Resin-bound Peptide with free amine B Fmoc-Deprotection A->B 20% Piperidine/DMF C Washing B->C DMF E Coupling C->E D Fmoc-AA-OH + HBTU/HATU + Base D->E F Washing E->F DMF G Resin-bound Peptide (n+1) F->G

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Method

Application Note: In Vitro Assay Workflows Utilizing Methyl 2-amino-4-fluoro-4-methylpentanoate

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Assay Developers Compound Focus: Methyl 2-amino-4-fluoro-4-methylpentanoate (CAS: 1822539-59-2) / 4-Fluoro-Leucine Derivatives Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Assay Developers Compound Focus: Methyl 2-amino-4-fluoro-4-methylpentanoate (CAS: 1822539-59-2) / 4-Fluoro-Leucine Derivatives

Executive Summary & Mechanistic Rationale

In modern drug discovery and structural biology, the strategic incorporation of fluorine into aliphatic amino acids is a transformative technique. Methyl 2-amino-4-fluoro-4-methylpentanoate , a fluorinated derivative of leucine, serves as a highly versatile building block. As a Senior Application Scientist, I have designed this guide to detail two distinct, high-impact in vitro workflows that leverage the unique physicochemical properties of this molecule:

  • Medicinal Chemistry (Protease Inhibition): The highly electronegative fluorine atom at the γ -carbon withdraws electron density, strengthening adjacent C-H bonds and resisting cytochrome P450-mediated oxidation. When incorporated into the P2 site of Cathepsin K inhibitors (such as1[1]), the 4-fluoroleucine moiety perfectly occupies the S2 subsite, engaging in favorable multipolar interactions while preventing metabolic degradation[2].

  • Structural Biology (Solid-State NMR): 19F has a 100% natural abundance, a spin of 1/2, and a high gyromagnetic ratio. Because biological systems lack endogenous fluorine, it serves as an ideal background-free probe for solid-state NMR (ssNMR) studies of membrane proteins, such as determining the oligomeric state of the 3[3].

Workflow Start Methyl 2-amino-4-fluoro-4-methylpentanoate (CAS: 1822539-59-2) Track1 Medicinal Chemistry (Protease Inhibitors) Start->Track1 Track2 Structural Biology (19F NMR Probes) Start->Track2 Step1A Saponification & Coupling (P2 Site Incorporation) Track1->Step1A Step2A Fmoc-Protection & Solid Phase Peptide Synthesis Track2->Step2A Step1B FRET Enzyme Assay & Bone Resorption Assay Step1A->Step1B Lead Lead Compound (e.g., CatK Inhibitor) Step1B->Lead Step2B Liposome Reconstitution & 19F CODEX NMR Step2A->Step2B Struct Oligomeric State Determination Step2B->Struct

Figure 1: Dual-track application workflow for Methyl 2-amino-4-fluoro-4-methylpentanoate.

Workflow A: Cathepsin K Inhibitor Synthesis & FRET Assay

Excessive bone remodeling is a key element in the pathogenesis of osteoporosis. Cathepsin K (CatK), a lysosomal cysteine protease expressed by osteoclasts, degrades the organic bone matrix.

Protocol: Preparation of the Inhibitor

Causality: The methyl ester starting material allows for selective N-terminal functionalization before C-terminal coupling.

  • Saponification: Dissolve Methyl 2-amino-4-fluoro-4-methylpentanoate in a 3:1 mixture of THF/H 2​ O. Add 1.5 equivalents of LiOH and stir at room temperature for 4 hours to yield the free acid[4].

  • Peptide Coupling: Utilize standard HATU/DIPEA chemistry to couple the free acid to a P3 capping group (e.g., a biphenyl derivative) and a P1 warhead (e.g., an aminoacetonitrile) to form the final inhibitor[1].

Protocol: In Vitro FRET Enzyme Assay
  • Buffer Preparation: Prepare assay buffer containing 50 mM sodium acetate (pH 5.5), 2.5 mM DTT, and 2.5 mM EDTA. Note: The acidic pH mimics the osteoclast lacuna, and DTT is critical to maintain the CatK active-site Cys25 in a reduced state.

  • Enzyme Incubation: Incubate recombinant human Cathepsin K (1 nM) with varying concentrations of the synthesized 4-fluoroleucine inhibitor (0.01 nM to 10 μM) for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 10 μM of the fluorogenic substrate Z-Phe-Arg-AMC.

  • Detection: Measure fluorescence continuously for 10 minutes (Excitation: 360 nm, Emission: 460 nm) using a microplate reader.

Self-Validation Checkpoint: To confirm that the observed inhibition is not an artifact, run a parallel control using a non-fluorinated leucine analog. A successful assay will demonstrate that the 4-fluoroleucine derivative maintains a comparable or superior IC 50​ (typically ~0.20 nM) while exhibiting at least a 3-fold reduction in microsomal clearance rates[1]. If in vitro clearance rates remain high, verify the structural integrity of the synthesized batch via LC-MS to rule out premature lactonization, a known degradation pathway for certain fluorinated amino acids[5].

Mechanism Osteoclast Osteoclast Activation CatK Cathepsin K Secretion (Lysosomal Protease) Osteoclast->CatK Bone Collagen Degradation (Bone Resorption) CatK->Bone Inhibitor 4-Fluoro-Leucine Inhibitor (e.g., Odanacatib analog) S2 Binds S2 Pocket (Hydrophobic & F- interactions) Inhibitor->S2 Block Protease Inhibition S2->Block Block->CatK Inhibits

Figure 2: Mechanism of Cathepsin K inhibition via 4-fluoro-leucine S2 pocket binding.

Workflow B: 19F Solid-State NMR of Membrane Proteins

Standard structural biology techniques (X-ray crystallography, cryo-EM) often struggle with small membrane proteins embedded in native-like lipid bilayers. Incorporating 4-fluoro-leucine allows researchers to use 19F Centerband-Only Detection of Exchange (CODEX) NMR to measure dipolar couplings and determine oligomeric states[6].

Protocol: SPPS and Liposome Reconstitution
  • Fmoc Protection: Following saponification of the methyl ester, protect the free amino group using Fmoc-OSu and NaHCO 3​ in an acetone/water mixture to yield Fmoc-4-fluoro-leucine[3].

  • Solid-Phase Peptide Synthesis (SPPS): Incorporate the Fmoc-4-fluoro-leucine into the transmembrane sequence of the target protein (e.g., SARS-CoV-2 Envelope protein) using a microwave-assisted automated peptide synthesizer on a TantaGel resin[3].

  • Lipid Film Hydration: Prepare an ERGIC-mimetic lipid mixture (POPC, POPE, POPS, PI, cholesterol). Dry under nitrogen and rehydrate with NMR buffer[3].

  • Reconstitution: Solubilize the fluorinated peptide in octyl glucoside, mix with the liposomes, and remove the detergent via extensive dialysis to form proteoliposomes.

Protocol: 19F CODEX NMR Assay
  • Sample Packing: Centrifuge the proteoliposomes and pack the resulting pellet into a magic-angle spinning (MAS) NMR rotor.

  • Data Acquisition: Apply the CODEX pulse sequence. The experiment measures the intensity of a 19F spin echo after a mixing time ( tm​ ). Polarization transfer between 19F spins within ~2 nm causes signal dephasing, which directly correlates to the oligomeric clustering of the protein[3].

Self-Validation Checkpoint: To validate the liposome reconstitution, perform a dynamic light scattering (DLS) measurement before the NMR assay. Proteoliposomes should exhibit a monodisperse population (100–150 nm). In the CODEX assay, a control sample with a highly diluted peptide-to-lipid ratio (e.g., 1:200) must be used to establish the baseline monomeric dephasing rate. Significant deviation from this baseline at low concentrations indicates non-specific aggregation rather than native oligomerization[3].

Quantitative Data Summary

The table below summarizes the comparative advantages of utilizing 4-fluoro-leucine derivatives over standard leucine in both medicinal chemistry and structural biology contexts.

MetricStandard Leucine Derivative4-Fluoro-Leucine DerivativeMechanistic Causality
Cathepsin K IC 50​ ~0.80 nM~0.20 nMFluorine provides enhanced multipolar interactions in the S2 subsite, improving binding affinity[1].
Microsomal Clearance 71 mg/min/mg protein39 mg/min/mg proteinFluorine electron withdrawal strengthens adjacent C-H bonds, resisting CYP450 oxidation[5].
19F NMR Background N/A (No signal)Zero backgroundBiological lipids lack endogenous fluorine, yielding an infinite signal-to-noise ratio for the probe[6].
In Vivo Bone Uptake High (Defluorination)Minimal (~2%)The specific γ -fluorination resists in vivo defluorination and lactonization compared to other positions[5].

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Technical Notes & Optimization

Troubleshooting

Optimizing HPLC purification methods for Methyl 2-amino-4-fluoro-4-methylpentanoate

Welcome to the Technical Support Center for the chromatographic analysis and purification of Methyl 2-amino-4-fluoro-4-methylpentanoate . As a Senior Application Scientist, I have designed this guide to address the speci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis and purification of Methyl 2-amino-4-fluoro-4-methylpentanoate .

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of this molecule. Methyl 2-amino-4-fluoro-4-methylpentanoate is a non-proteinogenic, fluorinated leucine methyl ester. Its lack of a strong UV chromophore, the presence of a basic primary amine, a hydrolyzable ester group, and a highly electronegative fluorinated aliphatic tail require a highly specialized approach to High-Performance Liquid Chromatography (HPLC).

Below, you will find in-depth troubleshooting guides, FAQs, and a self-validating optimized protocol to ensure robust, reproducible purification.

Section 1: Detection Strategies & Signal Troubleshooting (FAQ)

Q: I am using a UV/Vis detector at 210 nm, but my baseline is extremely noisy, and I cannot accurately quantify my analyte. What is going wrong? A: Your analyte lacks a conjugated π -electron system or an aromatic ring. Relying solely on the ester and amine groups for UV absorption requires monitoring at low, high-energy wavelengths (200–210 nm). At this range, mobile phase additives (like TFA or formic acid) and trace impurities heavily absorb UV light, leading to baseline drift and poor signal-to-noise ratios.

Solution: Transition to a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) . CAD is highly recommended for underivatized amino acids as it measures the physical charge of residual analyte particles after solvent evaporation, providing a uniform response independent of chemical structure[1]. Furthermore, CAD is significantly more sensitive than ELSD because it can quantitatively detect particles smaller than 50 nm, which ELSD optics often miss[2]. Alternatively, LC-MS (ESI+) is an excellent choice, as the basic amine readily protonates to form a strong [M+H]+ ion.

DetectorSelection Start Analyze Methyl 2-amino-4-fluoro -4-methylpentanoate CheckUV Does it have a strong chromophore? Start->CheckUV UV UV/Vis Detector (Not Recommended) CheckUV->UV Yes (Derivatized) AltDet Select Alternative Detector CheckUV->AltDet No (Underivatized) CAD Charged Aerosol Detector (CAD) (High Sensitivity) AltDet->CAD Best for quantification ELSD ELSD (Moderate Sensitivity) AltDet->ELSD Budget option MS Mass Spectrometry (MS) (High Specificity) AltDet->MS Best for identification

Decision matrix for selecting the optimal HPLC detector for non-chromophoric amino acid esters.

Section 2: Column Chemistry & Selectivity (Troubleshooting)

Q: My analyte elutes near the void volume on a standard C18 column, and I cannot resolve it from the non-fluorinated des-fluoro impurity. How can I increase retention? A: The high electronegativity of the fluorine atom at position 4 alters the local dipole moment, reducing the overall hydrophobicity of the aliphatic chain compared to standard leucine. A standard C18 column relies strictly on dispersive van der Waals (hydrophobic) interactions, which are insufficient to capture this nuanced polarity shift.

Solution: Replace the C18 column with a Pentafluorophenyl (PFP) stationary phase. PFP columns offer orthogonal selectivity by engaging in multi-mode retention mechanisms. The fluorinated aromatic ring of the PFP phase provides strong dipole-dipole interactions with the C-F bond of your analyte, while also facilitating hydrogen bonding with the free −NH2​ group[3]. This specific affinity for halogenated and amine-containing compounds will drastically improve resolution between fluorinated and non-fluorinated diastereomers[4].

Selectivity Analyte Methyl 2-amino-4-fluoro -4-methylpentanoate C18 C18 Column (Hydrophobic Only) Analyte->C18 Weak Hydrophobic PFP PFP Column (Multi-mode Interactions) Analyte->PFP Dipole-Dipole (C-F) Analyte->PFP Hydrogen Bonding (-NH2) Analyte->PFP Hydrophobic (Alkyl)

Comparison of retention mechanisms between standard C18 and Pentafluorophenyl (PFP) phases.

Section 3: Peak Shape & Analyte Stability (Troubleshooting)

Q: I am observing severe peak tailing. Furthermore, when I leave the sample in the autosampler overnight, a second peak appears at an earlier retention time. Why is this happening? A: You are experiencing two distinct chemical phenomena:

  • Peak Tailing (Ion-Exchange Interaction): The free primary amine ( pKa​≈9 ) is fully protonated under typical reverse-phase conditions. These positively charged amines interact strongly with negatively charged, un-endcapped residual silanols on the silica matrix, causing the analyte to drag through the column.

  • Sample Degradation (Hydrolysis): The methyl ester is chemically labile. In unbuffered aqueous solutions or at extreme pH levels (e.g., using 0.1% TFA at pH ~2.0), the ester slowly hydrolyzes into the free carboxylic acid (2-amino-4-fluoro-4-methylpentanoic acid), which is more polar and elutes earlier.

Solution: Buffer the mobile phase to a mildly acidic range (pH 3.5 - 4.0) using a volatile buffer like 10 mM Ammonium Formate. The ammonium ions ( NH4+​ ) act as silanol-masking agents, outcompeting the analyte amine for active silica sites and sharpening the peak. Concurrently, maintaining a pH of 3.5 prevents the rapid acid-catalyzed hydrolysis of the ester group.

PeakTailing Issue Issue: Severe Peak Tailing Cause Cause: Free amine (-NH2) interacting with residual silanols on silica Issue->Cause Sol1 Solution 1: Buffer Mobile Phase (pH 3.5 - 4.0) Cause->Sol1 Sol2 Solution 2: Use End-capped High-Purity Silica Column Cause->Sol2 Sol3 Solution 3: Add Volatile Buffer (10mM Ammonium Formate) Cause->Sol3 Result Result: Sharp, Symmetrical Peaks Sol1->Result Sol2->Result Sol3->Result

Mechanistic troubleshooting pathway for resolving peak tailing in basic amino acid derivatives.

Section 4: Quantitative Data Summaries

Table 1: Comparison of Detection Modalities for Underivatized Amino Acid Esters

DetectorSensitivity (LOD)Gradient CompatibilityStructural DependencyRecommended for this Analyte
UV/Vis (210 nm) Low ( μ g range)Poor (Severe baseline drift)High (Requires chromophore)No
ELSD Moderate (low μ g)ExcellentLowYes (Budget option)
CAD High (low ng range)Excellent (with inverse gradient)IndependentYes (Optimal for quant)
MS (ESI+) Very High (pg range)ExcellentDependent on ionizationYes (Optimal for ID)

Table 2: Stationary Phase Selectivity Comparison

Column ChemistryPrimary InteractionFluorine SelectivityAmine Retention / Peak Shape
Standard C18 Hydrophobic (Dispersive)LowPoor (Prone to severe tailing)
HILIC (Amide) Hydrophilic PartitioningLowExcellent
PFP (Pentafluorophenyl) Dipole-Dipole, H-BondingHigh Excellent (if end-capped)

Section 5: Optimized Experimental Protocol (LC-CAD/MS)

This step-by-step methodology utilizes a self-validating system to ensure the integrity of your purification workflow.

Step 1: System & Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade H2​O , adjusted to pH 3.5 with Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Causality: Volatile buffers are mandatory to prevent scaling and blockages in CAD/ELSD/MS detectors, while the specific pH of 3.5 stabilizes the ester and masks silanols.

Step 2: Column Installation

  • Install a high-purity, end-capped PFP column (e.g., 100 x 2.1 mm, 3 μ m).

  • Set the column oven to 40°C . Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics which inherently sharpens the elution band of basic amines.

Step 3: Sample Preparation & Diluent Validation

  • Dissolve the analyte in 5% Acetonitrile / 95% Water.

  • Self-Validating Step:Never use 100% organic solvent for the sample diluent. Injecting a high-organic sample into a low-organic initial gradient causes a phenomenon known as "solvent mismatch," leading to peak splitting at the void volume. If peak splitting is observed during your first run, immediately verify and re-dilute the sample in the initial mobile phase conditions.

Step 4: Gradient Program

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar amine at the column head).

  • 2.0 - 10.0 min: Linear ramp to 60% B (Elutes the fluorinated ester).

  • 10.0 - 12.0 min: Ramp to 95% B (Column wash to remove hydrophobic impurities).

  • 12.0 - 15.0 min: Re-equilibrate at 5% B.

Step 5: System Suitability & Asymmetry Check

  • Inject a blank to confirm the absence of ghost peaks.

  • Inject a 10 μ g/mL standard. Calculate the Asymmetry factor ( As​ ) at 10% peak height.

  • Self-Validating Step: If As​>1.5 , the silanol interactions are not fully suppressed. Do not proceed with purification. Instead, increase the ammonium formate concentration to 20 mM or replace the column if it has degraded.

References

  • Phenomenex. "Luna PFP(2) HPLC Columns - Phenomenex." Phenomenex. Available at:[Link]

  • Asa, Darwin. "Protein, Peptide, and Amino Acid Analysis with Corona CAD: A New Universal HPLC Detector." BioProcessing Journal. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance with Methyl 2-amino-4-fluoro-4-methylpentanoate in SPPS

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals incorporating the sterically hindered, non-canonical amino acid, Methyl 2-amino-4-fluoro-4-methylpentanoat...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals incorporating the sterically hindered, non-canonical amino acid, Methyl 2-amino-4-fluoro-4-methylpentanoate, into peptides via Solid-Phase Peptide Synthesis (SPPS). This document provides in-depth troubleshooting advice, detailed protocols, and comparative data to address the unique challenges posed by this residue.

Introduction: The Challenge of α,α-Disubstituted Amino Acids

Methyl 2-amino-4-fluoro-4-methylpentanoate belongs to the class of α,α-disubstituted amino acids. The presence of both a methyl group and a fluorinated isobutyl group on the α-carbon creates significant steric bulk.[1][2] This structural feature, while often desirable for inducing specific peptide conformations and enhancing proteolytic stability, presents a major hurdle during SPPS.[3] The steric hindrance dramatically slows the kinetics of amide bond formation, leading to incomplete or failed coupling reactions, which can result in low yields and difficult-to-remove deletion sequences.[4]

This guide will walk you through the common problems and provide scientifically-grounded solutions to ensure successful incorporation of this challenging building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My coupling reaction with Methyl 2-amino-4-fluoro-4-methylpentanoate is failing or showing very low efficiency. What's the primary cause?

Answer:

The primary cause is severe steric hindrance. The quaternary α-carbon, crowded by a methyl group and a bulky side chain, physically obstructs the nucleophilic attack of the deprotected N-terminal amine of the resin-bound peptide onto the activated carboxyl group of the incoming amino acid. This increases the activation energy required for the reaction to proceed, and standard coupling conditions are often insufficient to overcome this barrier.[5][6]

Furthermore, the electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the α-amino group, further complicating the coupling reaction when this residue is already incorporated and its N-terminus is the target for the next coupling.[7]

Q2: Which coupling reagents are recommended for such a highly hindered amino acid?

Answer:

For sterically demanding couplings, standard carbodiimide reagents like DIC are often ineffective.[6][8] You must use high-reactivity coupling reagents that form highly activated esters capable of overcoming the significant steric barrier. The most effective choices fall into two main classes: aminium/uronium salts and phosphonium salts.

Reagent Class Reagent Name Key Features & Rationale
Aminium/Uronium Salts HATU Forms a highly reactive OAt-ester. The 7-azabenzotriazole (OAt) leaving group is superior to HOBt due to anchimeric assistance from the pyridine nitrogen, making it one of the most powerful reagents for hindered couplings.[9][10][11]
HCTU Forms a more reactive O-6-ClBt ester compared to the OBt-ester from HBTU. It is a highly efficient and cost-effective alternative to HATU.[6]
COMU An Oxyma-based reagent that offers coupling efficiency comparable to HATU but with a superior safety profile, as its byproducts are not considered explosive. It has shown excellent performance in difficult couplings.[9][12][13]
Phosphonium Salts PyAOP Similar to HATU, it generates a highly reactive OAt-ester. It is an excellent choice for coupling N-methylated and other sterically hindered residues.[8][14]
PyBOP A classic phosphonium salt reagent that is more potent than carbodiimides and effective for many difficult couplings, though sometimes less efficient than HATU or COMU for extreme cases.[9][15]

Recommendation: Start with HATU or COMU . They are consistently reported as the most effective reagents for overcoming severe steric hindrance.[9][10][13]

Q3: How should I modify my standard coupling protocol to incorporate this amino acid?

Answer:

To drive the reaction to completion, you must optimize several parameters beyond just the choice of coupling reagent. The key strategies are to increase reagent concentration, extend reaction time, and potentially use elevated temperatures. A "double coupling" strategy is highly recommended.

Protocol 1: Optimized Double Coupling with HATU

Objective: To achieve >99% coupling efficiency for Methyl 2-amino-4-fluoro-4-methylpentanoate.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol scale)

  • Fmoc-Methyl 2-amino-4-fluoro-4-methylpentanoate-OH (4 equivalents, 0.4 mmol)

  • HATU (3.9 equivalents, 0.39 mmol)[5]

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 equivalents, 0.8 mmol)

  • High-purity, peptide-synthesis grade Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected. Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

  • First Coupling Activation:

    • In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in DMF (~2 mL for 0.1 mmol scale).

    • Add the base (DIPEA or Collidine, 8 eq.).

    • Allow the solution to pre-activate for 1-3 minutes.[9]

  • First Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for at least 2-4 hours.

  • Intermediate Wash:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove byproducts before the second coupling.[9]

  • Second Coupling:

    • Repeat steps 2 and 3 entirely with fresh reagents. Do not simply extend the time of the first coupling. A fresh charge of activated amino acid is crucial.

  • Monitoring and Final Wash:

    • After the second coupling, perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.[5] A negative result (yellow beads) indicates a complete reaction.

    • If the test is negative, wash the resin thoroughly with DMF (5-7 times) to remove all excess reagents before proceeding to the next deprotection step.

  • Capping (Contingency): If the Kaiser test remains positive after double coupling, it indicates that some N-terminal amines are still unreacted. To prevent the formation of deletion sequences in the final product, you must "cap" these unreacted amines by acetylating them with a solution of acetic anhydride and DIPEA in DMF.[5]

Q4: Can microwave-assisted SPPS (MA-SPPS) improve the coupling efficiency?

Answer:

Absolutely. Microwave energy is a highly effective tool for driving difficult couplings to completion.[1][16] It accelerates reaction rates by efficiently heating the solvent and reactants, providing the necessary energy to overcome the steric barrier.[17][18] For extremely hindered residues like Methyl 2-amino-4-fluoro-4-methylpentanoate, MA-SPPS can reduce coupling times from hours to minutes and significantly improve yields.[16][17]

Protocol 2: Microwave-Assisted Coupling

Objective: To rapidly and efficiently couple Methyl 2-amino-4-fluoro-4-methylpentanoate.

Apparatus: Automated microwave peptide synthesizer (e.g., CEM Liberty Blue™).

Procedure:

  • Reagent Preparation: Use the same reagent stoichiometry as in Protocol 1 (4 eq. amino acid, 3.9 eq. HATU, 8 eq. base).

  • Microwave Program:

    • Add the activated amino acid solution to the deprotected resin.

    • Apply microwave power to ramp the temperature to 75-90°C.

    • Hold the temperature for 5-15 minutes.

  • Post-Coupling: Perform a monitoring test. While a single microwave-assisted coupling is often sufficient, a second microwave coupling can be performed if necessary for particularly stubborn sequences.[16]

Caution: While effective, heating can increase the risk of racemization for some amino acids, particularly Cysteine and Histidine.[19] For this specific α,α-disubstituted amino acid, racemization at the α-carbon is not possible, but it's a critical consideration for adjacent residues in the sequence.

Q5: How do I reliably monitor the completion of this difficult coupling reaction?

Answer:

Standard monitoring tests are critical for confirming reaction completion. Given the difficulty of this coupling, you cannot assume it has gone to completion without verification.

  • Kaiser Test (Ninhydrin Test): This is the most common test for primary amines.[20] It is highly sensitive and will produce an intense blue color if free N-terminal amines remain on the resin.[20] A completely negative test (yellow/colorless beads and solution) is required before proceeding.[21]

  • Alternative Tests: If your N-terminal residue prior to the difficult coupling is a secondary amine (like Proline), the Kaiser test is unreliable. In such cases, use the Isatin or Chloranil test.[20]

  • HPLC Analysis of a Cleaved Sample: The most rigorous method is to take a small aliquot of resin post-coupling, cleave the peptide, and analyze the crude product by HPLC and Mass Spectrometry.[21] This quantitative method will definitively show the ratio of the desired product to any deletion sequences, confirming the true coupling efficiency.[21]

Visualizing the Workflow

The following diagram illustrates a decision-making workflow for tackling a difficult coupling reaction with a sterically hindered amino acid.

G cluster_0 cluster_1 cluster_2 start Start: Couple Hindered AA (e.g., Me-2-amino-4-fluoro-4-methylpentanoate) coupling Perform First Coupling (4 eq. AA, 3.9 eq. HATU/COMU, 2-4h RT) start->coupling wash1 Wash Resin (DMF) coupling->wash1 kaiser1 Perform Kaiser Test coupling2 Perform Second Coupling (Fresh Reagents, 2-4h RT) kaiser1->coupling2 Positive (Blue) proceed Proceed to Next Fmoc Deprotection kaiser1->proceed Negative (Yellow) wash1->kaiser1 wash2 Wash Resin (DMF) coupling2->wash2 kaiser2 Perform Kaiser Test capping Cap Unreacted Amines (Acetic Anhydride / DIPEA) kaiser2->capping Positive (Blue) kaiser2->proceed Negative (Yellow) wash2->kaiser2 capping->proceed

Caption: Decision workflow for double coupling of a sterically hindered amino acid.

References

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Isorez, E., et al. (2015). Access to α,α-Disubstituted Disilylated Amino Acids and Their Use in Solid-Phase Peptide Synthesis. Organic Letters. Retrieved from [Link]

  • Karaca, E., et al. (2023). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. Chemical Science. Retrieved from [Link]

  • Ge, L., Zaiser, M., & Koksch, B. (2026). Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization. ChemRxiv. Retrieved from [Link]

  • Kappe, C. O. (2003). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synlett. Retrieved from [Link]

  • Collins, J. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. ResearchGate. Retrieved from [Link]

  • Amide Technologies. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Retrieved from [Link]

  • Cativiela, C., & Ordóñez, M. (2009). Synthetic approaches to heterocyclic α,α-disubstituted amino acids. Tetrahedron: Asymmetry. Retrieved from [Link]

  • Zaiser, M., et al. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry. Retrieved from [Link]

  • Barlos, K., & Gatos, D. (2003). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Journal of Peptide Science. Retrieved from [Link]

  • Wang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Vagner, J., et al. (2008). Introduction to Peptide Synthesis. Methods in Molecular Biology. Retrieved from [Link]

  • Bai, S., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. Retrieved from [Link]

  • Pattison. (2026). Troubleshooting Low Yield in Peptide Synthesis. Retrieved from [Link]

  • Samaddar, S., et al. (2018). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences. Retrieved from [Link]

  • Gao, Y., et al. (2025). Breaking the bottleneck on solid-phase synthesis of sterically hindered peptides with innovative immobilized ribosome-mimicking molecular reactors. ResearchGate. Retrieved from [Link]

  • Wang, H., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Organic Chemistry Frontiers. Retrieved from [Link]

  • Al-Masum, M., & Leblond, D. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. Retrieved from [Link]

  • Toniolo, C., et al. (1996). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. Retrieved from [Link]

  • Coin, C., et al. (2018). Microwave-Assisted Green Solid-Phase Peptide Synthesis Using γ-Valerolactone (GVL) as Solvent. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Kaur, H., et al. (2017). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]

  • Kondo, K., et al. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. ACS Combinatorial Science. Retrieved from [Link]

  • Wang, H., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate. Retrieved from [Link]

  • Miller, S. J., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Retrieved from [Link]

  • Luxembourg Bio Technologies Ltd. (n.d.). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Retrieved from [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

Sources

Troubleshooting

Reducing racemization during Methyl 2-amino-4-fluoro-4-methylpentanoate esterification

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address a critical challenge in peptide synthesis and drug development: preventing ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address a critical challenge in peptide synthesis and drug development: preventing racemization during the esterification of fluorinated unnatural amino acids.

This guide specifically focuses on Methyl 2-amino-4-fluoro-4-methylpentanoate (CAS: 1822539-59-2), a highly specialized fluorinated derivative of leucine[1]. Due to its unique electronic properties, this molecule requires stringent control over reaction conditions to maintain stereochemical integrity.

Mechanistic Insights: Why Does Racemization Occur?

To troubleshoot racemization, we must first understand the causality behind the loss of enantiomeric excess (%ee). Fluorinated amino acids are particularly vulnerable due to two primary pathways:

RacemizationMechanism A Activated Amino Acid (4-Fluoro-Leucine) B Base-Catalyzed Enolization A->B Free Amine + Strong Base C Oxazolone (Azlactone) Formation A->C N-Protected + Coupling Reagent D Achiral Planar Intermediate B->D C->D E Racemic Methyl Ester (Loss of %ee) D->E Methanolysis / Protonation

Fig 1: Mechanistic pathways of racemization during amino acid esterification.

The γ -Fluoro Inductive Effect

In 4-fluoro-4-methylpentanoic acid derivatives, the highly electronegative fluorine atom at the γ -position exerts a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the α -carbon, significantly increasing the acidity of the α -proton compared to standard aliphatic amino acids like leucine. Under basic conditions, this facilitates direct enolization (Pathway B).

Furthermore, if the amino acid is N-protected (e.g., Boc or Fmoc) and activated using standard coupling reagents, the nucleophilic carbonyl oxygen of the protecting group can attack the activated ester, forming an oxazolone (azlactone) intermediate (Pathway C). The α -proton of the oxazolone is highly acidic, leading to rapid racemization before methanolysis can occur.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize Methyl 2-amino-4-fluoro-4-methylpentanoate from the unprotected amino acid. What is the most reliable method to prevent racemization? A: The gold standard for unprotected amino acids is Fischer-type esterification using Thionyl Chloride ( SOCl2​ ) in anhydrous methanol. Because the reaction is highly acidic, the α -amine remains protonated ( −NH3+​ ). The resulting positive charge strongly repels any base from abstracting the adjacent α -proton, effectively shutting down the enolization pathway.

Q2: My synthetic route requires esterifying an N-protected derivative (e.g., Boc-4-fluoro-Leu-OH). How can I prevent oxazolone-mediated racemization? A: You must avoid strong bases (like DMAP or TEA) and utilize a highly efficient racemization suppressor. We recommend using Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) in combination with a carbodiimide like DIC[2]. Oxyma Pure reacts faster with the O-acylisourea intermediate than the internal N-acyl oxygen can, trapping the activated ester before the oxazolone ring can form[3].

Q3: Can I use HOBt instead of Oxyma Pure? A: While HOBt is a traditional additive, Oxyma Pure is vastly superior for fluorinated substrates. Oxyma Pure has a more optimal pKa profile, yields higher coupling efficiencies, and avoids the explosive risks associated with anhydrous HOBt[2].

Workflow & Decision Matrix

Select your esterification strategy based on the protection status of your starting material.

EsterificationWorkflow Start Starting Material: 4-Fluoro-Leucine Q1 Is the alpha-amine protected? Start->Q1 Unprotected Unprotected (Free Amine) Q1->Unprotected No Protected N-Protected (Boc/Fmoc) Q1->Protected Yes Path1 Acidic Esterification (SOCl2 / MeOH) Unprotected->Path1 Path2 Coupling Reagent (DIC or EDC) Protected->Path2 End1 Methyl Ester HCl Salt (>99% ee) Path1->End1 Additives Add Racemization Suppressor (Oxyma Pure) Path2->Additives End2 Protected Methyl Ester (>98% ee) Additives->End2 + MeOH

Fig 2: Decision matrix for selecting a racemization-free esterification workflow.

Quantitative Data: Condition Comparison

The table below summarizes the impact of various esterification conditions on the stereochemical integrity of 4-fluoro-leucine derivatives.

Esterification MethodAmine StatusBase/Additive UsedRacemization Mechanism RiskTypical Enantiomeric Excess (%ee)
SOCl2​ / Methanol UnprotectedNone (Acidic)Very Low (Amine protonated)> 99%
DIC / Oxyma Pure / MeOH N-ProtectedOxyma PureLow (Rapid active ester trapping)> 98%
MeI / K2​CO3​ N-Protected K2​CO3​ Moderate (Base-catalyzed enolization)85% - 90%
EDC / DMAP / MeOH N-ProtectedDMAPHigh (Oxazolone formation)< 70%

Step-by-Step Experimental Protocols

These self-validating protocols are engineered to maximize yield while preserving the chiral center of the fluorinated amino acid.

Protocol A: Acidic Esterification of Unprotected 2-amino-4-fluoro-4-methylpentanoic acid

Mechanism: Fischer-type esterification via acyl chloride intermediate. Ensures >99% ee.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Solvent Cooling: Add 20 mL of anhydrous methanol. Cool the flask to -10 °C using an ice/salt bath.

  • Activation: Dropwise, carefully add Thionyl Chloride ( SOCl2​ , 2.0 equivalents). Caution: Highly exothermic. Ensure the temperature does not exceed 0 °C during addition to prevent side reactions.

  • Substrate Addition: Add 2-amino-4-fluoro-4-methylpentanoic acid (1.0 equivalent) portion-wise to the cold solution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20 °C), then attach a reflux condenser and heat to 65 °C for 4 hours.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure.

  • Purification: Triturate the resulting crude oil with cold anhydrous diethyl ether. Filter the resulting white precipitate to isolate Methyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride . Do not neutralize with aqueous base if long-term storage is required, as the free base is prone to slow auto-condensation and racemization.

Protocol B: Esterification of N-Protected Substrate (e.g., Boc-4-fluoro-Leu-OH)

Mechanism: Carbodiimide coupling with Oxyma Pure to suppress oxazolone formation.

  • Preparation: In a flame-dried flask under argon, dissolve Boc-4-fluoro-Leu-OH (1.0 equivalent) in anhydrous Dichloromethane (DCM, 0.1 M concentration).

  • Suppressor Addition: Add Oxyma Pure (1.1 equivalents)[2] and anhydrous Methanol (10.0 equivalents). Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Add N,N'-Diisopropylcarbodiimide (DIC, 1.1 equivalents) dropwise[3].

  • Reaction: Stir at 0 °C for 1 hour, then allow the reaction to naturally warm to room temperature and stir for an additional 12 hours.

  • Workup: Filter the mixture through a Celite pad to remove the precipitated diisopropylurea (DIU) byproduct.

  • Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.1 M HCl (to remove basic impurities), saturated aqueous NaHCO3​ (to remove unreacted Oxyma and acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure protected methyl ester.

References

  • New Peptide-Based Pharmacophore Activates 20S Proteasome National Institutes of Health (PMC) URL:[Link]

  • WO2021050890A1 - Peptide-based compositions and methods for treating alzheimer's disease Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

Comparing fluorinated vs non-fluorinated amino acid derivatives in drug design

Engineering the Next Generation of Therapeutics: A Comparative Guide to Fluorinated vs. Non-Fluorinated Amino Acid Derivatives The substitution of hydrogen for fluorine in amino acid side chains has evolved from a niche...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering the Next Generation of Therapeutics: A Comparative Guide to Fluorinated vs. Non-Fluorinated Amino Acid Derivatives

The substitution of hydrogen for fluorine in amino acid side chains has evolved from a niche chemical exercise into a fundamental strategy in modern drug design 1[1]. As a Senior Application Scientist, I frequently observe that the decision to incorporate fluorinated amino acids—such as replacing standard leucine with hexafluoroleucine—is driven by the need to overcome severe pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks 2[2].

This guide provides a rigorous, data-backed comparison of fluorinated versus non-fluorinated amino acid derivatives, detailing the mechanistic causality behind their divergent behaviors in biological systems and providing the self-validating protocols required to evaluate them.

The Mechanistic Causality of Fluorination

Why does a single atomic substitution drastically alter a drug's profile? The answer lies in the intersection of physical organic chemistry and structural biology.

  • Metabolic Stability and CYP450 Evasion: A primary failure point for peptide-based drugs and small molecules is rapid cytochrome P450 (CYP450)-mediated oxidative clearance. While the C–F bond is significantly stronger than the C–H bond, metabolic resistance is not merely a function of bond strength. Fluorination lowers the Highest Occupied Molecular Orbital (HOMO) energy of the molecule, effectively reducing the rate of electrophilic attack by the active-site FeO³⁺ complex of CYP450 enzymes 3[3]. Furthermore, the bulky nature of trifluoromethyl groups provides steric shielding, blocking access to adjacent metabolically labile sites.

  • Physicochemical Tuning (pKa and Lipophilicity): Fluorine's extreme electronegativity exerts a powerful inductive effect. When placed near a basic amine, it significantly lowers the pKa, altering the molecule's ionization state at physiological pH (7.4) 4[4]. This pKa modulation, combined with the unique "polar hydrophobicity" of fluorine, enhances membrane permeability without the non-specific binding liabilities typically associated with highly lipophilic hydrocarbon chains 5[5].

Workflow A Target Identification (Peptide/Protein) B Rational Fluorination (Aliphatic vs. Aromatic) A->B Sequence Analysis C Physicochemical Assays (pKa, LogD) B->C D Metabolic Profiling (Microsomes) B->D E Structural Analysis (NMR, X-ray) B->E F Lead Optimization C->F Optimal PK/PD D->F High Stability E->F Target Binding

Workflow for evaluating fluorinated amino acid derivatives in drug design.

Quantitative Performance Comparison

The theoretical advantages of fluorinated amino acids translate into measurable, significant improvements in vitro and in vivo. The following table synthesizes comparative data across key pharmacokinetic parameters based on published experimental studies.

ParameterNon-Fluorinated Motif / Amino AcidFluorinated DerivativeFold Change / Impact
Proteolytic Stability Standard Leucine (in GLP-1)Hexafluoroleucine (F10 analog)2.9-fold increase in stability against DPP IV degradation 5[5].
CYP450 Stability Indole ring (t½ = 12.35 min)5-Fluoroindole (t½ = 144.2 min)~11.6-fold increase in metabolic half-life in liver microsomes6[6].
pKa Modulation Ethyl series (pKa = 3.68)Trifluoroethyl series (pKa = 1.49)-2.19 unit shift , drastically increasing the acidity of the conjugate acid 4[4].

Self-Validating Experimental Protocols

To objectively compare these derivatives, laboratory workflows must be rigorous. Below are the gold-standard, self-validating protocols for evaluating the impact of fluorination.

Protocol A: High-Throughput Microsomal Stability Assay

Causality: This assay quantifies the extended half-life conferred by fluorine's stereoelectronic shielding against oxidative enzymes. By monitoring intrinsic clearance ( CLint​ ), we directly measure the molecule's resistance to CYP450-mediated C–H bond cleavage.

Step-by-Step Methodology:

  • Preparation: Incubate 1 µM of the amino acid derivative (fluorinated vs. non-fluorinated) with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH (1 mM final concentration) to initiate the CYP450 catalytic cycle.

  • Self-Validation Controls (Critical):

    • Positive Control: Run Verapamil concurrently to ensure the HLM batch possesses baseline metabolic competency.

    • Negative Control: Run a minus-NADPH incubation. This differentiates true CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

  • Quenching & Analysis: Aliquot samples at 0, 5, 15, 30, and 60 minutes into cold acetonitrile containing an internal standard. Centrifuge at 10,000 x g and analyze the supernatant via LC-MS/MS.

  • Data Output: Plot the natural log of the remaining parent compound against time to calculate t1/2​ and CLint​ .

Mechanism CYP CYP450 Active Site (Fe-O Complex) NF Standard Amino Acid (e.g., Leucine) CYP->NF H-Abstraction F Fluorinated Analog (e.g., Hexafluoroleucine) CYP->F Steric Shielding Metab Rapid Hydroxylation (Clearance) NF->Metab C-H Cleavage Block Oxidation Blockade (Extended Half-Life) F->Block C-F Resistance

Mechanistic divergence in CYP450 metabolism between standard and fluorinated amino acids.

Protocol B: Lipophilicity (LogD7.4) and pKa Profiling

Causality: Replacing a C–H bond with a C–F bond increases the hydrophobic surface area while simultaneously exerting a strong inductive effect that reduces the basicity of adjacent amines. This protocol captures both phenomena.

Step-by-Step Methodology:

  • pKa Determination (Potentiometric Titration): Titrate a 1 mM solution of the derivative from pH 2.0 to 12.0 using a standardized NaOH/HCl titrant. Expert Tip: Perform under a nitrogen atmosphere to prevent atmospheric CO₂ from forming carbonic acid and skewing the basic pKa readings.

  • LogD7.4 Shake-Flask Method: Partition the compound between 1-octanol and aqueous phosphate buffer (pH 7.4). Shake vigorously for 60 minutes at 25°C, then centrifuge to ensure phase separation.

  • Self-Validation Controls (Critical):

    • Mass Balance Check: Ensure the total quantified concentration of the compound in both the octanol and aqueous phases equals the initial spiked concentration. A loss of mass indicates compound precipitation or adsorption to the glassware, invalidating the LogD result.

  • Analysis: Quantify phase concentrations via LC-MS to calculate the distribution coefficient (LogD).

Conclusion

The strategic incorporation of fluorinated amino acids is not merely a method to increase lipophilicity; it is a precise tool for stereoelectronic engineering. By understanding the causality behind pKa shifts and CYP450 evasion, drug development professionals can rationally design peptide and small-molecule therapeutics that bypass traditional metabolic liabilities.

References

  • Utilization of fluorinated α-amino acids in small molecule drug design. Taylor & Francis.1

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI. 2

  • A Comparative Analysis of Fluorinated vs. Non-Fluorinated Peptides in Biological Systems. Benchchem. 5

  • Comparing the metabolic stability of fluorinated versus non-fluorinated indoles. Benchchem. 6

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC / NIH. 3

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines. PMC / NIH. 4

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Validation of Methyl 2-amino-4-fluoro-4-methylpentanoate Incorporation

This guide provides an in-depth comparison of mass spectrometry (MS) based methodologies for the validation of Methyl 2-amino-4-fluoro-4-methylpentanoate incorporation into therapeutic proteins and other biological scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of mass spectrometry (MS) based methodologies for the validation of Methyl 2-amino-4-fluoro-4-methylpentanoate incorporation into therapeutic proteins and other biological scaffolds. As researchers and drug developers increasingly turn to unnatural amino acids (UAAs) to bestow novel functions upon proteins—from enhanced stability to sites for bio-orthogonal conjugation—the need for rigorous, unambiguous analytical validation has become paramount. Simply expressing a protein with a UAA is insufficient; one must prove with high fidelity that the UAA has been incorporated at the correct site and with acceptable efficiency. Mass spectrometry stands as the gold standard for this confirmation, providing definitive structural evidence at the molecular level.[][2]

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to design and interpret validation experiments with confidence. We will compare the primary MS strategies, provide detailed workflows, and discuss the interpretation of the resulting data.

Section 1: The Analytical Target: Defining the Mass Signature

Before any analysis, we must understand the precise molecular signature we are searching for. The UAA, Methyl 2-amino-4-fluoro-4-methylpentanoate, is the reagent used for incorporation. However, during ribosomal translation, the amino acid is condensed into the polypeptide chain, forming a residue. The incorporated residue is 2-amino-4-fluoro-4-methylpentanoyl .

  • Chemical Formula of Residue: C₇H₁₃FNO

  • Monoisotopic Mass of Residue: 145.0981 Da

This UAA is often used to replace structurally similar amino acids like Leucine (L) or Isoleucine (I). The key to its detection by mass spectrometry is the mass difference, or mass shift (Δm) , between the UAA and the canonical amino acid it replaces.

Let's calculate this critical parameter for Leucine:

  • Leucine Residue Mass: 113.0840 Da

  • Mass Shift (Δm): 145.0981 Da - 113.0840 Da = +32.0141 Da

This positive mass shift of +32.0141 Da is the specific signature that our mass spectrometry methods must be tuned to detect. Its presence on a peptide at a specific location confirms successful incorporation.

Section 2: Core Methodologies: A Tale of Two Proteomics Strategies

There are two primary mass spectrometry-based proteomics approaches for analyzing protein modifications: Top-Down and Bottom-Up.[3] Each provides a different perspective on the modified protein, and the choice between them depends on the specific analytical question and available instrumentation.

G cluster_0 Top-Down Proteomics cluster_1 Bottom-Up Proteomics TD_Protein Intact Modified Protein TD_MS High-Resolution MS1 (Measure Intact Mass) TD_Protein->TD_MS TD_MSMS MS/MS Fragmentation (e.g., ETD, ECD) TD_MS->TD_MSMS TD_Result Confirm Gross Mass & Localize UAA TD_MSMS->TD_Result BU_Protein Intact Modified Protein BU_Digest Enzymatic Digestion (e.g., Trypsin) BU_Protein->BU_Digest BU_Peptides Peptide Mixture BU_Digest->BU_Peptides BU_LC LC Separation BU_Peptides->BU_LC BU_MSMS Tandem MS (MS/MS) (e.g., CID, HCD) BU_LC->BU_MSMS BU_Result Identify UAA-containing Peptide & Site BU_MSMS->BU_Result

Top-Down Proteomics: The Bird's-Eye View

In the top-down approach, the intact, undigested protein is introduced directly into the mass spectrometer.[3] This method excels at providing a complete picture of the entire protein molecule.

  • Expertise & Experience: The primary advantage here is the ability to measure the exact mass of the whole protein. If one UAA is incorporated, the total mass of the protein should increase by precisely 32.0141 Da (assuming replacement of Leucine). This provides unambiguous confirmation that the modification is present. Furthermore, by fragmenting the intact protein (using methods like Electron-Capture Dissociation, ECD, or Electron-Transfer Dissociation, ETD), it is possible to localize the modification without inferring from peptides.[3][4]

  • Trustworthiness: This method is self-validating in that it directly observes the mass of the final product. It avoids the potential artifacts and incomplete sequence coverage that can complicate bottom-up methods.

Bottom-Up Proteomics: The Industry Standard

The bottom-up approach, also known as peptide mapping, is the most common and robust method for protein characterization.[5][6] It involves enzymatically digesting the protein into smaller peptides, which are then analyzed by the mass spectrometer.

  • Expertise & Experience: This is the workhorse of the biopharmaceutical industry for good reason. It offers excellent sensitivity and provides definitive site-specific localization of modifications.[7] By analyzing the fragmentation (MS/MS) spectra of individual peptides, we can pinpoint exactly which amino acid in the sequence has been replaced by our UAA.[8][9]

  • Trustworthiness: While it analyzes pieces of the protein, its validity comes from comprehensive sequence coverage. By identifying a collection of peptides that collectively span the entire protein sequence, one can be highly confident in the final characterization.

Comparison of Methodologies
FeatureTop-Down ProteomicsBottom-Up Proteomics (Peptide Mapping)
Primary Output Intact protein mass and fragmentsPeptide masses and fragment sequences
UAA Confirmation Confirms mass of entire modified proteinConfirms mass shift on a specific peptide
Localization Direct localization on protein backboneSite-specific localization within a peptide
Sensitivity Generally lowerHigh (femtomole to attomole range)
Throughput LowerHigher, amenable to automation
Instrumentation Requires high-resolution MS (FT-ICR, Orbitrap)Compatible with a wide range of MS instruments
Key Advantage Shows the complete modification state of a single moleculeGold standard for site-specific information[7]
Key Limitation Challenging for large (>50 kDa) or complex proteinsSequence coverage may be incomplete; risk of artifacts

Section 3: Detailed Protocol: A Validated Bottom-Up Peptide Mapping Workflow

Given its robustness and widespread use, we will detail a self-validating protocol for the bottom-up analysis of Methyl 2-amino-4-fluoro-4-methylpentanoate incorporation. The causality behind each step is explained to ensure technical accuracy.

G start Protein with Potential UAA denature 1. Denaturation (e.g., 8M Urea) start->denature Unfold Protein reduce 2. Reduction (e.g., DTT) denature->reduce Break S-S Bonds alkylate 3. Alkylation (e.g., IAA) reduce->alkylate Cap Cysteines digest 4. Digestion (Trypsin) alkylate->digest Cleave at K/R lcms 5. LC-MS/MS Analysis digest->lcms Separate & Fragment data 6. Data Analysis (Database Search) lcms->data Identify Peptides end Validated UAA Incorporation data->end Confirm Δm

Experimental Protocol

1. Protein Denaturation, Reduction, and Alkylation

  • Causality: A protein's native three-dimensional structure can shield cleavage sites from the digestive enzyme. Denaturation (e.g., with 8 M urea or guanidine hydrochloride) unfolds the protein, ensuring all sites are accessible.[5] Disulfide bonds are then broken by a reducing agent like Dithiothreitol (DTT). Finally, the newly freed cysteine residues are capped with an alkylating agent like iodoacetamide (IAA) to prevent them from reforming disulfide bonds, which would interfere with analysis.

  • Protocol:

    • To 50 µg of the protein sample, add denaturation buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.0) to a final volume of 50 µL.

    • Add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour.

    • Cool the sample to room temperature. Add IAA to a final concentration of 25 mM. Incubate in the dark for 1 hour.

2. Enzymatic Digestion

  • Causality: We use a protease, most commonly trypsin, to cleave the protein into peptides of a suitable size for MS analysis. Trypsin is the enzyme of choice due to its high specificity, cleaving only at the C-terminal side of lysine (K) and arginine (R) residues. This predictable cleavage pattern makes database searching highly reliable.[10] To avoid introducing artificial modifications like deamidation, it is critical to control pH and digestion time.[11][12]

  • Protocol:

    • Dilute the sample with 100 mM Tris-HCl (pH 8.0) to reduce the urea concentration to below 2 M, which is necessary for trypsin activity.

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio by weight.

    • Incubate at 37°C for 4-6 hours (avoiding overnight digestion to minimize artifacts).

    • Quench the digestion by adding formic acid to a final concentration of 1%.

3. LC-MS/MS Analysis

  • Causality: The complex peptide mixture is first separated by reverse-phase high-performance liquid chromatography (LC). This reduces complexity and allows the mass spectrometer to analyze one peptide at a time. As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. The instrument performs cycles of a full MS1 scan (to measure the masses of the intact peptides) followed by several MS/MS scans (where the most abundant peptides are isolated, fragmented, and their fragment ions are measured).[9][13]

  • Protocol:

    • Inject the digested peptide sample onto a C18 reverse-phase LC column.

    • Elute peptides using a gradient of increasing acetonitrile concentration.

    • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode.

    • Set the MS1 scan range from m/z 350-1500.

    • Set the MS/MS to acquire spectra for the top 5-10 most abundant precursor ions from the MS1 scan, using a fragmentation method like Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

4. Data Analysis and Interpretation

  • Causality: The raw MS/MS spectra are processed using a search algorithm (e.g., Mascot, SEQUEST, MaxQuant) to match them against a known protein sequence database.[8] The key to finding our UAA is to specify the mass shift as a potential "variable modification." The software will then consider a peptide as a potential match if its mass corresponds to the normal sequence OR the sequence containing our +32.0141 Da modification at a potential site (e.g., Leucine).

  • Protocol:

    • Create a FASTA file containing the known sequence of the target protein.

    • Configure the database search parameters:

      • Enzyme: Trypsin.

      • Fixed Modifications: Carbamidomethyl (C) (+57.021 Da) from alkylation.

      • Variable Modifications: Oxidation (M) (+15.995 Da) and our target modification: +32.0141 Da on Leucine (L) .

      • Mass Tolerances: Set appropriate precursor and fragment ion mass tolerances based on your instrument's performance (e.g., 10 ppm for precursor, 0.02 Da for fragments on an Orbitrap).

    • Execute the search. A successful identification will be a peptide-spectrum match (PSM) for a peptide containing the UAA, with fragment ions (b- and y-ions) that confirm the specific location of the +32.0141 Da mass shift.

Section 4: Interpreting the Data: From Spectra to Confirmation

A successful result is more than just a software output. It requires critical evaluation of the data to ensure it is trustworthy.

Example Data Readout

Below is a hypothetical table summarizing the expected results for a target protein where a Leucine at position 84 (L84) was replaced by the UAA.

Peptide SequenceObserved m/z (Precursor)ChargeExpected Mass (Da)Observed Mass (Da)Δ Mass (ppm)Site Confirmed
K.VLPVLIAL K.602.40122+1202.78791202.78840.4Unmodified (L84)
K.VLPVLIA**L***K.618.40822+1234.80201234.80250.4Modified (L*84)

*L denotes the Leucine residue modified with Methyl 2-amino-4-fluoro-4-methylpentanoate (mass shift +32.0141 Da).

The key evidence is the detection of two distinct peptide populations: the original, unmodified peptide and the new, heavier peptide with a mass increase that precisely matches our expected Δm. High mass accuracy (low ppm error) provides strong confidence in the identification. The final piece of validation comes from the MS/MS spectrum, where the pattern of fragment ions will unambiguously pinpoint the modification to L84.

Section 5: Alternative and Complementary Validation Methods

While mass spectrometry provides the definitive structural proof, other techniques can offer complementary evidence.

  • Fluorescent and Bioconjugation Methods: If the UAA contains a bio-orthogonal handle (like an azide or alkyne), its incorporation can be verified by reacting the protein with a fluorescent dye or biotin tag via click chemistry.[] Subsequent visualization by gel electrophoresis or western blot can confirm the presence of the UAA. This method validates that the reactive handle is present but does not provide the site-specific resolution of MS.

  • Protein Functional Assays: If the UAA was designed to alter the protein's function (e.g., enhance stability or catalytic activity), a functional assay can provide indirect evidence of its successful incorporation.

These methods are powerful for screening or functional validation but should be paired with mass spectrometry for complete and unambiguous structural characterization.

Conclusion

The validation of unnatural amino acid incorporation is a critical step in the development of next-generation protein therapeutics and research tools. Mass spectrometry, particularly the bottom-up peptide mapping approach, offers an unparalleled combination of sensitivity, specificity, and site-specific resolution, making it the authoritative method for this application.[][14] By understanding the principles behind the workflow—from calculating the expected mass shift to carefully preparing the sample and interpreting the final spectra—researchers can generate high-confidence data that validates the molecular integrity of their engineered proteins. This guide provides the framework and expert insights necessary to achieve that goal, ensuring the scientific rigor required for advancing drug development and biological research.

References

  • Title: Proteomic analysis of protein post-translational modifications by mass spectrometry - PMC Source: National Center for Biotechnology Information URL
  • Title: Using Tandem Mass Spectrometry for Amino Acid Sequence Analysis Source: Mtoz Biolabs URL
  • Title: Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry Source: Circulation: Cardiovascular Genetics URL
  • Title: Proteomic Analysis of Protein Posttranslational Modifications by Mass Spectrometry Source: Cold Spring Harbor Protocols URL
  • Title: Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications Source: ACS Chemical Biology URL
  • Title: Proteomics Analysis of Post-Translational Modifications Source: Creative Proteomics URL
  • Title: Strategies for Incorporating Unnatural Amino Acids into Proteins Source: BOC Sciences URL
  • Title: Applications of Tandem Mass Spectrometry (MS/MS)
  • Title: Automated Identification of Amino Acid Sequence Variations in Proteins by HPLC/Microspray Tandem Mass Spectrometry Source: Analytical Chemistry URL
  • Title: An Optimized Protocol for Peptide Mapping of Therapeutic Monoclonal Antibodies with Minimum Deamidation and Oxidation Artifacts Source: Sigma-Aldrich URL
  • Title: Protein sequencing by tandem mass spectrometry - PMC Source: National Center for Biotechnology Information URL
  • Title: Protocol for Peptide Mapping Source: Creative Proteomics URL
  • Title: Genetic incorporation of unnatural amino acids into proteins in mammalian cells Source: Nature Methods URL
  • Title: Tandem Mass Spectrometry for Peptide and Protein Sequence Analysis Source: Taylor & Francis Online URL
  • Title: Peptide Mapping for Biotherapeutics Source: GEN Edge URL
  • Title: Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC Source: National Center for Biotechnology Information URL
  • Title: Sample Preparation Method for Accurate Analysis of Nonenzymatic PTMs in Biotherapeutic Proteins Source: Promega Corporation URL

Sources

Validation

Efficacy comparison of Methyl 2-amino-4-fluoro-4-methylpentanoate in protein folding

An in-depth technical dossier for researchers, protein engineers, and drug development professionals evaluating the integration of fluorinated aliphatic amino acids into protein scaffolds. Mechanistic Rationale: The "Flu...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical dossier for researchers, protein engineers, and drug development professionals evaluating the integration of fluorinated aliphatic amino acids into protein scaffolds.

Mechanistic Rationale: The "Fluorous Effect" in Protein Core Engineering

The compound Methyl 2-amino-4-fluoro-4-methylpentanoate is the methyl ester of 4-fluoroleucine . In protein engineering, fluorinated leucine analogues are utilized to exploit the unique stereoelectronic properties of fluorine. Because fluorine is highly electronegative yet relatively small (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), substituting hydrogen with fluorine on aliphatic side chains increases hydrophobicity (logP) and buried hydrophobic surface area without drastically perturbing the native backbone conformation [1].

The methyl ester form serves a dual purpose: it acts as a highly efficient, membrane-permeable precursor for cellular assays, and serves as a protected intermediate for Solid-Phase Peptide Synthesis (SPPS). Once incorporated into a protein's hydrophobic core (as the free amino acid), the 4-fluoroleucine side chain drives thermodynamic stability. The causality is driven by the hydrophobic effect : the highly fluorinated side chain incurs a severe entropic penalty when exposed to water, which strongly drives the equilibrium toward the folded state, effectively deepening the free energy well ( ΔGfold​ ) of the native conformation [2].

Thermodynamics U_wt Unfolded State (WT) High Solvent Exposure F_wt Folded State (WT) Hydrophobic Core U_wt->F_wt ΔG_fold (WT) U_fluorous Unfolded State (Fluorinated) Severe Solvation Penalty U_wt->U_fluorous Fluorination (Destabilizes Unfolded State) F_fluorous Folded State (Fluorinated) Enhanced Core Packing F_wt->F_fluorous Fluorination (Stabilizes Folded State) U_fluorous->F_fluorous ΔG_fold (Fluorinated) Highly Negative

Caption: Thermodynamic logic of fluorous stabilization. Fluorination penalizes the unfolded state while stabilizing the folded core.

Comparative Efficacy Matrix

To objectively evaluate 4-fluoroleucine, it must be benchmarked against canonical Leucine and higher-order fluorinated analogues like 5,5,5-Trifluoroleucine (Tfl) and 5,5,5,5',5',5'-Hexafluoroleucine (hFLeu). While hFLeu provides the maximum thermodynamic stabilization, 4-fluoroleucine offers the lowest steric penalty, making it ideal for sterically restricted binding pockets (such as the S2 subsite in Cathepsin K inhibitors) [4].

Table 1: Quantitative Efficacy Comparison of Leucine Analogues in Protein Folding

Amino Acid AnalogueDegree of FluorinationSteric Perturbation vs. WT ΔΔGunfold​ per residue (kcal/mol)Impact on Thermal Stability ( ΔTm​ )Optimal Application Profile
L-Leucine (Canonical)None (Baseline)None0.00BaselineStandard biological expression.
4-Fluoroleucine MonofluorinatedMinimal+0.05 to +0.10+1 to +3 °CFine-tuning protein-protein interactions; enzyme inhibitor design (e.g., Odanacatib).
5,5,5-Trifluoroleucine (Tfl) TrifluorinatedLow+0.15 to +0.20+8 to +13 °CModerate stabilization of α -helical coiled-coils [3].
Hexafluoroleucine (hFLeu) HexafluorinatedModerate+0.30 to +0.40+15 to +25 °CDe novo design of hyper-stable 4-helix bundles and fluorous cores [1].

*Note: ΔTm​ values for Tfl and hFLeu are based on global substitution within the hydrophobic core of model coiled-coil proteins (e.g., GCN4 or α4​ bundles).

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of Methyl 2-amino-4-fluoro-4-methylpentanoate requires a closed-loop, self-validating experimental system. The protocol below outlines the workflow from unnatural amino acid (UAA) deprotection to thermodynamic profiling.

Phase I: Preparation and Auxotrophic Incorporation

Causality: Ribosomal incorporation of fluorinated analogues requires the depletion of canonical leucine to prevent competitive binding at the leucyl-tRNA synthetase.

  • Ester Hydrolysis: Saponify Methyl 2-amino-4-fluoro-4-methylpentanoate using 1M LiOH in THF/H2O (1:1) for 2 hours at room temperature to yield free 4-fluoroleucine. Neutralize and lyophilize.

  • Auxotrophic Expression: Transform a Leucine-auxotrophic E. coli strain (e.g., LAM1000) with the target plasmid. Grow in M9 minimal media supplemented with 19 canonical amino acids (excluding Leucine) until OD600​=0.8 .

  • UAA Induction: Spike the culture with 1 mM of the synthesized 4-fluoroleucine and induce protein expression with 1 mM IPTG for 4 hours at 37°C.

  • Validation Check: Purify the protein via Ni-NTA chromatography. Perform Intact Mass Spectrometry (ESI-TOF) to confirm the +18 Da mass shift per incorporated 4-fluoroleucine residue, validating 100% substitution efficiency.

Phase II: Thermodynamic Stability Profiling

Causality: Circular Dichroism (CD) at 222 nm specifically tracks the unfolding of α -helices, providing a direct measurement of the structural integrity imparted by the fluorous core.

  • Sample Preparation: Dialyze the purified fluorinated protein and the WT control into 50 mM Phosphate buffer (pH 7.4). Standardize concentrations to 10 μ M.

  • Chemical Denaturation: Prepare a 24-point titration curve using Guanidinium Hydrochloride (GuHCl) ranging from 0 M to 8 M. Incubate samples for 12 hours to ensure thermodynamic equilibrium.

  • CD Measurement: Measure molar ellipticity [θ] at 222 nm using a spectropolarimeter.

  • Data Fitting: Fit the unfolding curve to a two-state linear extrapolation model to extract the free energy of unfolding ( ΔGunfold​ ) and the cooperativity parameter ( m -value).

Protocol A 1. Ester Hydrolysis (Yields Free 4-F-Leu) B 2. Auxotrophic Expression (Leu-depleted M9 Media) A->B C 3. ESI-TOF Mass Spec (Validates Incorporation) B->C D 4. GuHCl Titration (0M to 8M Gradient) C->D E 5. CD Spectroscopy (Calculates ΔG_unfold) D->E

Caption: Self-validating workflow for 4-fluoroleucine incorporation and thermodynamic profiling.

Summary of Application Efficacy

While hyper-fluorinated analogues like hFLeu dominate de novo protein design for extreme thermal stability, Methyl 2-amino-4-fluoro-4-methylpentanoate occupies a critical niche in precision drug development. Its minimal steric footprint allows it to be incorporated into tight enzymatic pockets where larger trifluoromethyl groups would cause steric clashes. A prime example of this efficacy is seen in the development of Cathepsin K inhibitors, where the 4-fluoroleucine side chain at the P2 position optimally interacts within the S2 pocket, dramatically enhancing both potency and selectivity without disrupting the native folding topology of the target complex [4].

References

  • Fluorous Effect in Proteins: De Novo Design and Characterization of a Four- α -Helix Bundle Protein Containing Hexafluoroleucine Biochemistry (ACS Publications) URL:[Link]

  • Structural basis for the enhanced stability of highly fluorinated proteins Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications MDPI - Polymers URL:[Link]

  • Approaches to Obtaining Fluorinated α -Amino Acids Chemical Reviews (ACS Publications) URL:[Link]

Safety & Regulatory Compliance

Safety

Methyl 2-amino-4-fluoro-4-methylpentanoate proper disposal procedures

Standard Operating Procedure & Mechanistic Guide: Disposal of Methyl 2-amino-4-fluoro-4-methylpentanoate As drug development increasingly relies on fluorinated unnatural amino acids to improve metabolic stability and tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Mechanistic Guide: Disposal of Methyl 2-amino-4-fluoro-4-methylpentanoate

As drug development increasingly relies on fluorinated unnatural amino acids to improve metabolic stability and target binding, laboratory professionals must adapt their safety and disposal logistics to handle these specialized compounds. Methyl 2-amino-4-fluoro-4-methylpentanoate (CAS: 1822539-59-2) presents unique end-of-life challenges. Unlike standard organic waste, the presence of an aliphatic fluorine atom dictates strict thermal destruction protocols to prevent the release of toxic hydrofluoric acid (HF) and fluorinated products of incomplete combustion (PICs)[1].

This guide provides a self-validating, mechanistic framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental standards and laboratory safety.

Chemical Profiling & Causality of Hazards

To safely dispose of a chemical, one must first understand the molecular vulnerabilities and strengths that dictate its reactivity:

  • The Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest single bonds in organic chemistry. Standard laboratory incinerators operating below 900°C cannot completely mineralize this bond. Thermal treatment of halogenated organic compounds requires specialized facilities; otherwise, incomplete decomposition generates hazardous fluorinated PICs[1]. Complete destruction of C4 and higher fluorinated organic compounds requires temperatures exceeding 1100°C with a gas residence time of at least 2 seconds[2].

  • The Ester Group: Methyl esters are susceptible to hydrolysis. If this compound is inadvertently mixed with strong acids or bases in a general waste drum, it can undergo exothermic hydrolysis, leading to unexpected pressure buildup[3].

  • The Amine Group: As a weak base, the free amine can react with strong oxidizers. Segregation from reactive chemical streams is non-negotiable to prevent in-drum fires[4].

Quantitative Hazard & Logistics Data

The following table summarizes the critical parameters required for profiling this compound for your institution's Environmental Health and Safety (EHS) waste broker[5].

ParameterSpecificationMechanistic Rationale
Chemical Identity Methyl 2-amino-4-fluoro-4-methylpentanoateFluorinated amino acid ester derivative.
Waste Classification Halogenated Organic WasteContains aliphatic fluorine; mixing with non-halogenated waste disrupts the fuel value required for proper thermal destruction[4].
Incineration Temp. >1100°C (Residence >2s)High thermal energy is strictly required to sever stable C-F bonds and prevent environmental PFAS/PIC contamination[2].
Incompatibilities Strong oxidizers, strong acids/basesThe ester group is highly susceptible to exothermic hydrolysis and oxidation[3].
Spill Absorbent Inert materials (Vermiculite/Sand)Prevents secondary combustion reactions that can occur if reactive waste is absorbed by combustible materials (e.g., sawdust)[6].

Experimental Workflows for Waste Segregation

Every disposal action must be treated as an experimental protocol with built-in validation steps to ensure safety.

Protocol A: Liquid Waste Segregation (Halogenated Stream)

Because laboratories generate small amounts of varying wastes, proper segregation is critical to avoid altering your waste generator status due to contamination[5].

  • Quenching and Neutralization:

    • Action: If the compound is in an aqueous reaction mixture, slowly add 1M NaOH or 1M HCl to neutralize the solution.

    • Validation Step: Use a calibrated pH meter or broad-range pH paper to confirm a final pH of 6.0–8.0. A stable neutral reading ensures the ester will not undergo acid/base-catalyzed hydrolysis during prolonged storage in the waste drum.

  • Phase Inspection:

    • Action: Transfer the mixture to a clear, temporary holding vessel.

    • Validation Step: Visually inspect for phase separation. If biphasic, separate the aqueous and organic layers using a separatory funnel to prevent unpredictable solubility shifts in the bulk waste drum.

  • Routing:

    • Action: Deposit the organic layer strictly into the "Halogenated Organic Waste" container. Do not mix with non-halogenated solvents[4].

Protocol B: Solid Waste & Contaminated Labware Decontamination

Solid waste requires careful handling to prevent aerosolization of the fluorinated powder[6].

  • Primary Collection:

    • Action: Collect all unused or expired solid compound in its original container, seal it tightly, and place it in a designated solid hazardous waste bin slated for high-temperature incineration.

  • Labware Decontamination:

    • Action: Triple-rinse contaminated spatulas, weigh boats, and glassware with a polar organic solvent (e.g., methanol or ethyl acetate).

    • Validation Step: Visually inspect the glassware against a dark background. The complete absence of white crystalline residue validates dissolution. Route the resulting rinsate to the Halogenated Organic Waste stream[6]. The glassware can now enter the standard washing queue.

WasteSegregation Start Waste Generated: Methyl 2-amino-4-fluoro- 4-methylpentanoate State Physical State? Start->State Solid Solid / Powder State->Solid Solid Liquid Liquid Solution State->Liquid Liquid SolidBin Solid Hazardous Waste (Incineration >1100°C) Solid->SolidBin SolventCheck Aqueous or Organic? Liquid->SolventCheck Aqueous Aqueous Mixture SolventCheck->Aqueous Water-based Organic Organic Solvent SolventCheck->Organic Solvent-based AqBin Halogenated Aqueous Waste (pH 6-8) Aqueous->AqBin OrgBin Halogenated Organic Waste (Strict Segregation) Organic->OrgBin

Decision tree for the segregation of fluorinated amino acid waste streams.

Spill Management Protocol

In the event of a spill, immediate containment is required to prevent cross-contamination with incompatible laboratory chemicals[6].

  • Isolate and Protect: Immediately don appropriate PPE (nitrile gloves, safety goggles with side shields, and a flame-resistant lab coat)[6].

  • Containment: Cover the spill with an inert absorbent material such as vermiculite or dry sand. Mechanistic Warning: Never use combustible materials like paper towels or sawdust, as the amine/ester functionalities can react exothermically if the spill mixes with residual oxidizers on the benchtop.

  • Collection: Scoop the absorbed matrix using a non-sparking tool and deposit it into a leak-proof solid hazardous waste container[4].

  • Surface Decontamination: Wash the spill area with a compatible solvent (e.g., isopropanol) to solubilize any remaining fluorinated residue, followed by a thorough water wash. Collect all cleaning materials as hazardous waste[6].

SpillResponse Spill Spill Detected PPE Don PPE (Goggles, Gloves) Spill->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect to Solid Waste Contain->Collect Wash Decontaminate Surface Collect->Wash Dispose Halogenated Waste Stream Wash->Dispose

Sequential spill response workflow for fluorinated organic compounds.

Sources

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